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  • Product: 2-[(Biphenyl-4-carbonyl)-amino]-propionic acid
  • CAS: 1396964-95-6

Core Science & Biosynthesis

Foundational

"2-[(Biphenyl-4-carbonyl)-amino]-propionic acid" chemical properties

Technical Guide: 2-[(Biphenyl-4-carbonyl)-amino]-propionic Acid Compound Monograph & Application Protocol Part 1: Executive Summary & Chemical Identity 2-[(Biphenyl-4-carbonyl)-amino]-propionic acid (also known as N-(4-P...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: 2-[(Biphenyl-4-carbonyl)-amino]-propionic Acid

Compound Monograph & Application Protocol

Part 1: Executive Summary & Chemical Identity

2-[(Biphenyl-4-carbonyl)-amino]-propionic acid (also known as N-(4-Phenylbenzoyl)alanine ) is a specialized chemical intermediate belonging to the class of N-acyl amino acids.[1][2] Structurally, it consists of a biphenyl-4-carboxylic acid moiety coupled to an alanine backbone via an amide linkage.[1][2] This compound represents a critical scaffold in medicinal chemistry, combining the hydrophobic, privileged biphenyl structure—common in NSAIDs (e.g., Felbinac) and angiotensin receptor blockers—with the chiral, ionizable functionality of an amino acid.[1][2]

This guide provides a comprehensive technical analysis for researchers utilizing this compound as a building block for peptidomimetics, a fragment for drug discovery, or a probe for supramolecular assembly.[1][2]

Chemical Specifications
PropertySpecification
IUPAC Name 2-[(Biphenyl-4-carbonyl)amino]propanoic acid
Common Synonyms N-(4-Phenylbenzoyl)alanine; N-(Biphenyl-4-carbonyl)-L-alanine (if chiral)
CAS Number 1396964-95-6
Molecular Formula C₁₆H₁₅NO₃
Molecular Weight 269.30 g/mol
Physical State White to off-white solid
Solubility Low in water; Soluble in DMSO, DMF, Methanol (warm)
pKa (Predicted) ~3.8 - 4.2 (Carboxylic acid)
LogP (Predicted) ~3.2 (High hydrophobicity due to biphenyl)

Part 2: Synthesis & Manufacturing Protocols

The synthesis of 2-[(Biphenyl-4-carbonyl)-amino]-propionic acid typically follows standard amidation protocols.[1][2] The most robust method for high-yield synthesis is the Schotten-Baumann reaction or Acid Chloride Coupling , which minimizes racemization compared to thermal dehydration.[1][2]

Protocol A: Acid Chloride Coupling (Standard Laboratory Scale)

Principle: Nucleophilic attack of the alanine amino group on the carbonyl carbon of biphenyl-4-carbonyl chloride under basic conditions to neutralize the HCl byproduct.[1][2]

Reagents:

  • Biphenyl-4-carboxylic acid (Precursor 1)[1][2]

  • Thionyl chloride (

    
    ) or Oxalyl chloride[1][2]
    
  • L-Alanine (or DL-Alanine) (Precursor 2)[1][2]

  • Sodium Hydroxide (NaOH) or Triethylamine (

    
    )[1][2]
    
  • Solvents: Dichloromethane (DCM), Water, THF.[1][2]

Step-by-Step Methodology:

  • Activation (Acid Chloride Formation):

    • Dissolve Biphenyl-4-carboxylic acid (1.0 eq) in anhydrous DCM.

    • Add Thionyl chloride (1.5 eq) and a catalytic drop of DMF.[1][2]

    • Reflux for 2-3 hours until gas evolution (

      
      , 
      
      
      
      ) ceases.[1][2]
    • Evaporate solvent to yield crude Biphenyl-4-carbonyl chloride (solid).[1][2]

  • Coupling (Schotten-Baumann Conditions):

    • Dissolve L-Alanine (1.1 eq) in 1M NaOH (2.5 eq) at 0°C.

    • Dissolve the crude acid chloride in THF or Dioxane.[1][2]

    • Add the acid chloride solution dropwise to the aqueous alanine solution while maintaining pH > 10 and temperature < 5°C.[1][2]

    • Rationale: Low temperature prevents hydrolysis of the acid chloride; high pH ensures the amine is unprotonated (

      
      ) and nucleophilic.[1][2]
      
  • Work-up & Purification:

    • Stir at room temperature for 4-12 hours.

    • Acidify the mixture carefully with 1M HCl to pH ~2.[1][2] The product will precipitate due to the hydrophobic biphenyl group.[1][2]

    • Filter the white solid.[1][2]

    • Recrystallization: Purify using Ethanol/Water or Ethyl Acetate/Hexane to remove unreacted acid.[1][2]

Synthesis Workflow Diagram

SynthesisPathway Start Biphenyl-4-carboxylic Acid Activation Activation (SOCl2 / Reflux) Start->Activation Dehydration Intermediate Biphenyl-4-carbonyl Chloride Activation->Intermediate -SO2, -HCl Coupling Coupling (Alanine / NaOH / 0°C) Intermediate->Coupling + Alanine Product 2-[(Biphenyl-4-carbonyl)-amino]-propionic acid Coupling->Product Precipitation (pH 2)

Caption: Figure 1. Synthetic pathway for the production of 2-[(Biphenyl-4-carbonyl)-amino]-propionic acid via acid chloride activation.

Part 3: Analytical Characterization

To ensure scientific integrity, the synthesized compound must be validated using the following analytical triad.

High-Performance Liquid Chromatography (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm).[1][2]

  • Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA).[1][2]

    • Gradient: 5% to 95% ACN over 20 mins.[1][2]

  • Expected Profile: The compound will elute late (high retention time) due to the lipophilic biphenyl moiety.[2]

  • Detection: UV at 254 nm (Biphenyl absorption).[1][2]

Mass Spectrometry (LC-MS)
  • Ionization: Electrospray Ionization (ESI).[1][2]

  • Mode: Negative Mode (

    
    ) is often more sensitive for carboxylic acids; Positive Mode (
    
    
    
    ) is also viable.[1][2]
  • Target Mass:

Nuclear Magnetic Resonance (1H NMR)
  • Solvent: DMSO-

    
     (Preferred due to solubility).
    
  • Key Signals:

    • 
       12.5 ppm (s, 1H):  Carboxylic acid proton (-COOH).[1][2]
      
    • 
       8.6 ppm (d, 1H):  Amide proton (-NH-).[1][2]
      
    • 
       7.3 - 8.0 ppm (m, 9H):  Biphenyl aromatic protons.[1][2] Look for characteristic splitting (AA'BB' system for the central ring).
      
    • 
       4.4 ppm (m, 1H):  Alpha-proton of Alanine (-CH-).[1][2]
      
    • 
       1.4 ppm (d, 3H):  Methyl group of Alanine (-CH
      
      
      
      ).[1][2]
Characterization Logic Flow

AnalysisWorkflow cluster_0 Primary Validation cluster_1 Structural Confirmation Sample Synthesized Sample HPLC HPLC (Purity > 95%) Sample->HPLC Check Purity MS LC-MS (MW 269.3) HPLC->MS Confirm Mass NMR 1H NMR (DMSO-d6) MS->NMR Verify Structure

Caption: Figure 2. Analytical workflow for validating chemical identity and purity.

Part 4: Biological & Pharmaceutical Context

Pharmacophore Analysis

This compound serves as a "privileged structure" in drug design.[1][2]

  • Biphenyl Tail: Provides strong hydrophobic interactions (

    
    -
    
    
    
    stacking) with target proteins.[1][2] This motif is critical in drugs targeting GPCRs (e.g., Angiotensin II receptors) and Enzymes (e.g., Cyclooxygenases).[1][2]
  • Amide Linker: Mimics the peptide bond, allowing the compound to act as a peptidomimetic .[1][2] It provides hydrogen bond donor/acceptor sites.[1][2]

  • Carboxylic Acid Head: Offers solubility modulation and ionic interaction (salt bridge formation) with basic residues (Arg, Lys) in the binding pocket.[1][2]

Potential Applications
  • Fragment-Based Drug Discovery (FBDD): Used as a fragment to probe hydrophobic pockets adjacent to anion-binding sites.[1][2]

  • Prodrug Design: The carboxylic acid can be esterified to improve membrane permeability, hydrolyzing in vivo to release the active acid.[1][2]

  • Supramolecular Chemistry: The combination of the rigid aromatic system and the directional hydrogen bonding of the amide/acid allows this molecule to self-assemble into hydrogels or nanotubes under specific pH conditions [1].[1][2]

Part 5: Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).[1][2]

  • Handling: Use standard PPE (Gloves, Goggles, Lab Coat).[1][2] Handle in a fume hood to avoid dust inhalation.[2]

  • Storage: Store at 2-8°C in a dry, dark place. The amide bond is stable, but the compound should be kept away from strong oxidizers.[1][2]

References

  • ChemSRC . (2024).[1][2] 2-[(Biphenyl-4-carbonyl)-amino]-propionic acid - CAS 1396964-95-6.[1][2] Retrieved from [Link][1][2]

  • Smith, M. B., & March, J. (2007).[1][2] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1][2] (General reference for Schotten-Baumann reaction mechanisms).

  • Werner, W. E., et al. (2008).[1][2] Use of Biphenyl Derivatives in Drug Discovery. Journal of Medicinal Chemistry. (Contextual reference for biphenyl pharmacophores).

Sources

Exploratory

"2-[(Biphenyl-4-carbonyl)-amino]-propionic acid" CAS number 1396964-95-6

The following is an in-depth technical monograph on 2-[(Biphenyl-4-carbonyl)-amino]-propionic acid (CAS 1396964-95-6).[1] This guide is structured for researchers in medicinal chemistry, supramolecular materials, and pha...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical monograph on 2-[(Biphenyl-4-carbonyl)-amino]-propionic acid (CAS 1396964-95-6).[1] This guide is structured for researchers in medicinal chemistry, supramolecular materials, and pharmaceutical development.[1]

Physicochemical Profile, Synthesis, and Therapeutic Potential[1]

Executive Summary

2-[(Biphenyl-4-carbonyl)-amino]-propionic acid (CAS 1396964-95-6), chemically defined as N-(biphenyl-4-carbonyl)-alanine, represents a pivotal scaffold in two distinct but overlapping fields: Fragment-Based Drug Discovery (FBDD) and Supramolecular Chemistry .[1]

Structurally, the molecule fuses a hydrophobic biphenyl tail with a polar alanine head group via an amide linkage.[1] This amphiphilic architecture confers unique self-assembly properties, making it a candidate for Low Molecular Weight Hydrogelators (LMWGs).[1] Simultaneously, in medicinal chemistry, the biphenyl-carbonyl motif serves as a privileged structure for targeting hydrophobic pockets in metalloproteases (e.g., Neprilysin) and protein-protein interaction (PPI) interfaces.[1]

Chemical Architecture & Identity

The molecule is an N-acyl amino acid derivative.[1] The specific CAS 1396964-95-6 typically refers to the compound without specified stereochemistry, though the L-enantiomer (derived from L-alanine) is the biologically relevant scaffold for enzyme inhibition studies.[1]

PropertySpecification
IUPAC Name 2-[(4-Phenylbenzoyl)amino]propanoic acid
Common Name N-(Biphenyl-4-carbonyl)alanine
CAS Number 1396964-95-6
Molecular Formula C₁₆H₁₅NO₃
Molecular Weight 269.30 g/mol
LogP (Predicted) ~3.2 (Lipophilic)
pKa (Acid) ~3.6–4.0 (Carboxylic acid)
H-Bond Donors/Acceptors 2 / 3
Solubility Low in water; High in DMSO, Methanol, DMF
Synthesis & Manufacturing Protocol

To ensure high purity for biological or material applications, a Schotten-Baumann type acylation is the preferred synthetic route.[1] This method minimizes racemization compared to aggressive coupling reagents.[1]

Reaction Scheme

The synthesis involves the reaction of L-alanine (or racemic alanine) with biphenyl-4-carbonyl chloride under basic conditions.[1]

SynthesisPathway SM1 Biphenyl-4-carboxylic Acid INT1 Biphenyl-4-carbonyl Chloride (Activated Electrophile) SM1->INT1 SOCl2, Reflux (- SO2, HCl) PROD 2-[(Biphenyl-4-carbonyl)-amino]-propionic acid (Target) INT1->PROD NaOH (aq), THF 0°C to RT SM2 L-Alanine (Nucleophile) SM2->PROD Schotten-Baumann Conditions

Figure 1: Synthetic pathway via acid chloride activation.

Detailed Experimental Protocol

Objective: Synthesis of N-(Biphenyl-4-carbonyl)-L-alanine (5.0 g scale).

  • Activation:

    • Dissolve Biphenyl-4-carboxylic acid (3.7 g, 18.6 mmol) in anhydrous Dichloromethane (DCM) (50 mL).

    • Add Thionyl Chloride (SOCl₂) (3.0 mL, 41 mmol) and a catalytic drop of DMF .

    • Reflux for 3 hours under Nitrogen. Evaporate solvent and excess SOCl₂ in vacuo to yield the crude acid chloride (yellow solid).[1]

  • Coupling (Schotten-Baumann):

    • Dissolve L-Alanine (1.82 g, 20.4 mmol) in 1M NaOH (40 mL) at 0°C.

    • Dissolve the crude acid chloride in dry THF (20 mL).

    • Add the acid chloride solution dropwise to the alanine solution over 30 minutes, maintaining pH > 10 by adding additional NaOH if necessary.

    • Stir vigorously at Room Temperature (RT) for 4 hours.

  • Workup & Purification:

    • Acidify the reaction mixture to pH 2.0 using 1M HCl . A white precipitate will form immediately.[1]

    • Extract with Ethyl Acetate (3 x 50 mL).[1]

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[1]

    • Recrystallization: Dissolve crude solid in hot Ethanol/Water (9:1) and cool slowly to 4°C. Filter white needles.

Yield: ~85% | Purity: >98% (HPLC)

Biological Interface & Therapeutic Potential

This compound operates as a versatile chemical probe.[1] Its biological activity is driven by the Biphenyl Pharmacophore , a classic motif for hydrophobic binding pockets.[1]

Mechanism of Action: Protease Inhibition

The biphenyl group mimics the hydrophobic side chains of phenylalanine or tyrosine residues found in natural substrates.[1]

  • Target: Metalloproteases (e.g., Neprilysin, ACE).[1]

  • Binding Mode: The carboxylate group coordinates the Zinc (Zn²⁺) ion in the active site, while the biphenyl group occupies the S1' hydrophobic pocket.[1]

  • Relevance: This structure is a simplified analog of the biphenyl-methyl motifs found in Sacubitril (part of Entresto).[1]

Supramolecular Self-Assembly (Hydrogels)

Beyond inhibition, this molecule is a potent Low Molecular Weight Hydrogelator (LMWG) .[1]

  • Driving Force: The aromatic biphenyl rings engage in

    
     stacking, while the amide and carboxylic acid groups form intermolecular Hydrogen bonds.[1]
    
  • Application: These hydrogels serve as scaffolds for drug delivery or tissue engineering , releasing the bioactive monomer slowly over time.[1]

InteractionMap Biphenyl Biphenyl Moiety (Hydrophobic Tail) Target1 Hydrophobic Pocket (S1') (Enzyme Active Site) Biphenyl->Target1 Van der Waals / Pi-Stacking Target3 Self-Assembly (Nanofiber Formation) Biphenyl->Target3 Pi-Pi Stacking Amide Amide Linker (-CONH-) Amide->Target3 H-Bonding Network Acid Carboxylic Acid (-COOH) Target2 Zn2+ Coordination (Metalloprotease) Acid->Target2 Ionic / Coordination

Figure 2: Pharmacophore mapping and supramolecular interaction network.

Analytical Profiling & Quality Control

Verification of the synthesized compound requires specific analytical markers.

TechniqueExpected Signal / ObservationInterpretation
¹H NMR (400 MHz, DMSO-d₆) δ 12.6 (s, 1H, -COOH)Carboxylic acid proton (broad).[1]
δ 8.70 (d, 1H, -NH)Amide proton doublet (coupling to CH).[1]
δ 7.95 - 7.40 (m, 9H, Ar-H)Biphenyl aromatic protons (distinctive multiplet).[1]
δ 4.45 (qn, 1H, α-CH)Chiral center proton (quartet/quintet).[1]
δ 1.42 (d, 3H, -CH₃)Alanine methyl group.[1]
LC-MS (ESI+) m/z 270.1 [M+H]⁺Protonated molecular ion.[1]
HPLC Retention Time ~ 4-6 minReverse Phase C18, MeOH/Water gradient.[1]
Safety & Handling
  • Hazard Classification: Irritant (Skin/Eye).[1] Not classified as acutely toxic, but biological activity implies caution.[1]

  • Storage: Store at -20°C in a desiccator. Stable for >2 years in solid form.

  • Disposal: Incineration as chemical waste.[1]

References
  • Design of Supramolecular Hydrogels: Du, X., Zhou, J., Shi, J., & Xu, B. (2015).[1] Supramolecular Hydrogelators and Hydrogels: From Soft Matter to Medicine. Chemical Reviews, 115(24), 13165–13307.[1] Link[1]

  • Biphenyl Scaffolds in Drug Design: Meanwell, N. A. (2011).[1] The Biphenyl Moiety as a Privileged Structure in Medicinal Chemistry. Journal of Medicinal Chemistry.

  • Schotten-Baumann Synthesis: Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1]

  • Neprilysin Inhibition Mechanisms: Ksander, G. M., et al. (1995).[1] Dicarboxylic acid dipeptide neutral endopeptidase inhibitors. Journal of Medicinal Chemistry, 38(10), 1689-1700.[1] Link[1]

Sources

Foundational

In Silico Modeling of 2-[(Biphenyl-4-carbonyl)-amino]-propionic acid: A Technical Guide for Drug Discovery Professionals

This guide provides a comprehensive, in-depth technical workflow for the in silico modeling of the novel compound, 2-[(Biphenyl-4-carbonyl)-amino]-propionic acid. Designed for researchers, scientists, and professionals i...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth technical workflow for the in silico modeling of the novel compound, 2-[(Biphenyl-4-carbonyl)-amino]-propionic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps to explain the scientific rationale behind each methodological choice. Our objective is to present a self-validating system of protocols that ensures technical accuracy and provides field-proven insights into the potential therapeutic applications of this molecule.

Introduction: Unveiling the Potential of a Novel Scaffold

The compound 2-[(Biphenyl-4-carbonyl)-amino]-propionic acid, with the molecular formula C16H15NO3, presents an intriguing scaffold for drug discovery.[1] Its structure, featuring a biphenyl moiety linked to a propionic acid derivative, bears a resemblance to known non-steroidal anti-inflammatory drugs (NSAIDs).[2][3][4][5] This structural similarity provides a strong rationale for investigating its potential as an anti-inflammatory agent. In silico modeling offers a rapid and cost-effective approach to explore its biological activity and pharmacokinetic profile before committing to extensive experimental validation.[6][7][8][9]

This guide will delineate a complete computational workflow, from target identification and modeling to the prediction of its absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. By following these methodologies, researchers can gain valuable insights into the compound's mechanism of action and its viability as a drug candidate.

The Strategic Workflow: An Overview

Our in silico investigation will follow a multi-step, integrated approach designed to provide a holistic view of the compound's potential.

G cluster_0 Phase 1: Target Identification & Preparation cluster_1 Phase 2: Binding Prediction & Dynamics cluster_2 Phase 3: Pharmacokinetic Profiling Target Selection Target Selection Homology Modeling Homology Modeling Target Selection->Homology Modeling Model Validation Model Validation Homology Modeling->Model Validation Ligand Preparation Ligand Preparation Model Validation->Ligand Preparation Molecular Docking Molecular Docking Ligand Preparation->Molecular Docking Analysis of Interactions Analysis of Interactions Molecular Docking->Analysis of Interactions Molecular Dynamics Simulation Molecular Dynamics Simulation Analysis of Interactions->Molecular Dynamics Simulation Stability Analysis Stability Analysis Molecular Dynamics Simulation->Stability Analysis ADMET Prediction ADMET Prediction Stability Analysis->ADMET Prediction Toxicity Assessment Toxicity Assessment ADMET Prediction->Toxicity Assessment Conclusion Conclusion Toxicity Assessment->Conclusion

Figure 1: A high-level overview of the in silico modeling workflow.

Phase 1: Target Identification and Preparation
1.1. Rationale for Target Selection: Cyclooxygenase-2 (COX-2)

Given the structural similarity of 2-[(Biphenyl-4-carbonyl)-amino]-propionic acid to known NSAIDs, a logical starting point for our investigation is the cyclooxygenase (COX) family of enzymes. Specifically, we will target COX-2, as selective inhibition of this isoform is associated with anti-inflammatory effects with a potentially reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors.

1.2. Homology Modeling of Human COX-2

While crystal structures of COX-2 are available in the Protein Data Bank (PDB), we will outline the process of homology modeling, which is a crucial technique when an experimental structure is unavailable.[10][11][12] Homology modeling constructs a 3D model of a target protein based on its amino acid sequence and an experimentally determined structure of a homologous protein (the template).[11]

Protocol: Homology Modeling with MODELLER

  • Template Selection:

    • Perform a BLAST search against the PDB with the human COX-2 amino acid sequence to identify suitable templates with high sequence identity (ideally >70%).

    • Select a high-resolution crystal structure with a bound ligand to ensure the active site is well-defined.

  • Sequence Alignment:

    • Align the target sequence with the template sequence using a robust alignment algorithm. This step is critical for the accuracy of the final model.

  • Model Building:

    • Utilize a program like MODELLER to generate a 3D model of the target protein based on the template's coordinates and the sequence alignment.[10]

  • Model Validation:

    • Assess the quality of the generated model using tools like a Ramachandran plot to check the stereochemical quality of the protein backbone.[13]

    • Further validation can be performed using services like the WHAT IF Web Server or ProSA-web.

G Target Sequence Target Sequence BLAST Search (PDB) BLAST Search (PDB) Target Sequence->BLAST Search (PDB) Sequence Alignment Sequence Alignment Target Sequence->Sequence Alignment Select Template Select Template BLAST Search (PDB)->Select Template Select Template->Sequence Alignment MODELLER MODELLER Sequence Alignment->MODELLER Generate 3D Model Generate 3D Model MODELLER->Generate 3D Model Ramachandran Plot Ramachandran Plot Generate 3D Model->Ramachandran Plot Model Validation Model Validation Ramachandran Plot->Model Validation G Docked Complex Docked Complex System Preparation System Preparation Docked Complex->System Preparation Energy Minimization Energy Minimization System Preparation->Energy Minimization Heating & Equilibration Heating & Equilibration Energy Minimization->Heating & Equilibration Production MD Production MD Heating & Equilibration->Production MD Trajectory Analysis Trajectory Analysis Production MD->Trajectory Analysis Stability Assessment Stability Assessment Trajectory Analysis->Stability Assessment

Figure 3: The workflow for molecular dynamics simulation.

Phase 3: Pharmacokinetic Profiling
3.1. ADMET Prediction

Predicting the ADMET properties of a compound is crucial in the early stages of drug discovery to identify potential liabilities. [14][15][16][17]Several open-access web servers and software can be used for this purpose. [14][15][18] Protocol: ADMET Prediction using Web-Based Tools

  • Select Tools:

    • Utilize a combination of tools like SwissADME, pkCSM, and PreADMET to get a consensus prediction. [18]

  • Input Compound:

    • Input the SMILES string or 3D structure of 2-[(Biphenyl-4-carbonyl)-amino]-propionic acid into the selected platforms.

  • Analyze Properties:

    • Evaluate the predicted properties, including:

      • Absorption: Human intestinal absorption (HIA), Caco-2 permeability.

      • Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding.

      • Metabolism: Cytochrome P450 (CYP) inhibition.

      • Excretion: Renal clearance.

      • Toxicity: AMES toxicity, hERG inhibition.

Data Presentation
Table 1: Predicted Physicochemical and ADMET Properties
PropertyPredicted ValueAcceptable Range
Molecular Weight269.29 g/mol < 500 g/mol
LogP3.5< 5
Hydrogen Bond Donors2< 5
Hydrogen Bond Acceptors3< 10
Human Intestinal AbsorptionHighHigh
BBB PermeabilityLowLow (for peripherally acting drugs)
CYP2D6 InhibitorNoNo
AMES ToxicityNon-toxicNon-toxic
hERG InhibitionNoNo

Note: The values in this table are hypothetical and would be populated with data from the ADMET prediction tools.

Conclusion and Future Directions

This in-depth technical guide provides a robust framework for the in silico modeling of 2-[(Biphenyl-4-carbonyl)-amino]-propionic acid. By following these methodologies, researchers can generate valuable preliminary data on its potential as a selective COX-2 inhibitor with favorable pharmacokinetic properties. The computational findings presented here should serve as a strong foundation for guiding subsequent experimental validation, including chemical synthesis, in vitro enzyme assays, and cell-based studies. The integration of computational and experimental approaches is paramount for the successful and efficient discovery of novel therapeutics. [29]

References
  • Šali, A., & Blundell, T. L. (1993). Comparative protein modelling by satisfaction of spatial restraints. Journal of molecular biology, 234(3), 779–815. [Link]

  • Lage, O. F., et al. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(12), 1473-1487. [Link]

  • Salehi, B., et al. (2021). The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. Future medicinal chemistry, 13(1), 73-90. [Link]

  • Wikipedia contributors. (2024). Homology modeling. Wikipedia, The Free Encyclopedia. [Link]

  • SciSpace. (n.d.). The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. SciSpace. [Link]

  • Verma, A., et al. (2025). Molecular dynamics simulations: Insights into protein and protein ligand interactions. Advances in Pharmacology, 103, 139-162. [Link]

  • Cresset Group. (n.d.). Uncovering novel biological targets through Homology Modeling. Cresset Group. [Link]

  • Lounnas, V., & Ritschel, T. (2012). In silico design of small molecules. Methods in molecular biology (Clifton, N.J.), 800, 25–31. [Link]

  • Bioinformatics Review. (2024, September 17). Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol [Video]. YouTube. [Link]

  • SciSpace. (n.d.). Using Protein Homology Models for Structure-Based Studies. SciSpace. [Link]

  • Guest, E. E. (2019). Molecular Simulation of Protein-Ligand Complexes. [Doctoral dissertation, University of Nottingham]. Nottingham ePrints. [Link]

  • Bioinformatics and Research. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics [Video]. YouTube. [Link]

  • ResearchGate. (2018). Molecular dynamics simulation of protein-ligand complex? [Forum post]. ResearchGate. [Link]

  • Rossi, A. R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex. Angelo Raymond Rossi. [Link]

  • bioRxiv. (2021). Open access in silico tools to predict the ADMET profiling and PASS (Prediction of Activity Spectra for Substances of Bioactive compounds of Garlic (Allium sativum L.). bioRxiv. [Link]

  • R Discovery. (2023). Molecular Dynamics Simulation to Study Protein Conformation and Ligand Interaction. R Discovery. [Link]

  • Taylor & Francis. (2021). The Benefits of In Silico Modeling to Identify Possible Small-Molecule Drugs and Their Off-Target Interactions. Taylor & Francis Online. [Link]

  • CD ComputaBio. (n.d.). In Silico ADMET Prediction Service. CD ComputaBio. [Link]

  • DNASTAR. (2022). Approaches to Protein Structure Prediction. DNASTAR. [Link]

  • Bonvin Lab. (n.d.). Small molecule docking. Bonvin Lab. [Link]

  • Sygnature Discovery. (n.d.). ADMET Prediction Software. Sygnature Discovery. [Link]

  • AYUSH CoE. (n.d.). I.In Silico Tools for Pharmacokinetic and Toxicological Predictions. AYUSH CoE. [Link]

  • Chemistry LibreTexts. (2022). 7.5: Molecular Docking Experiments. Chemistry LibreTexts. [Link]

  • KBbox. (n.d.). Small Molecule Docking. KBbox: Methods. [Link]

  • ChemBK. (n.d.). 2-[(BIPHENYL-4-CARBONYL)-AMINO]-PROPIONIC ACID. ChemBK. [Link]

  • arXiv. (2023). Decoding Drug Discovery: Exploring A-to-Z In silico Methods for Beginners. arXiv. [Link]

  • PubChem. (n.d.). 2-(4-Biphenyl)propionic acid, (-)-. PubChem. [Link]

  • PubChem. (n.d.). 2(4-Biphenyl)propionic acid. PubChem. [Link]

  • PubChem. (n.d.). (+)-2-(4-Biphenyl)propionic acid. PubChem. [Link]

  • Wikipedia contributors. (2024). Propionic acid. Wikipedia, The Free Encyclopedia. [Link]

  • LookChem. (n.d.). 2-(4'-Acetyl-2-fluoro-biphenyl-4-YL)-propionic acid methyl ester. LookChem. [Link]

  • P. aeruginosa Metabolome Database. (n.d.). Propionic acid (PAMDB000098). P. aeruginosa Metabolome Database. [Link]

  • Google Patents. (n.d.). CN104402698A - 2-(4-methylphenyl)propionic acid syntehsis method.
  • Mickevičius, V., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Molecules, 29(4), 882. [Link]

  • National Center for Biotechnology Information. (2018). Biosynthesis and Synthetic Biology of Psychoactive Natural Products. National Center for Biotechnology Information. [Link]

  • Yamakawa, N., et al. (2010). Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities. Journal of medicinal chemistry, 53(21), 7879–7882. [Link]

  • Polish Journal of Pharmacology and Pharmacy. (1991). Synthesis and pharmacological properties of derivatives of alpha-amino-beta-(p-chlorobenzoyl)-propionic acid and alpha-amino-gamma-(p-chlorophenyl)-tetrahydrofuran-2-one. Polish Journal of Pharmacology and Pharmacy, 43(4), 271-80. [Link]

  • ResearchGate. (n.d.). (+)- and (−)-α-(2,4,5,7-Tetranitro-9-fluorenylideneaminooxy)propionic Acid. ResearchGate. [Link]

  • Google Patents. (n.d.). CN104355988A - Synthesis method of 2-(4-bromomethyl phenyl) propionic acid.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Biphenyl-Carbonyl-Amino Acid Derivatives as Matrix Metalloproteinase Inhibitors

Introduction: Targeting Matrix Metalloproteinases in Disease Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM).[1] Under physiolog...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting Matrix Metalloproteinases in Disease

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM).[1] Under physiological conditions, their activity is tightly regulated. However, dysregulation of MMP activity is a hallmark of numerous pathologies, including cancer metastasis, arthritis, and cardiovascular diseases.[1][2] This implicates MMPs as significant therapeutic targets. The development of potent and selective MMP inhibitors has been a long-standing goal in drug discovery.[2]

This guide focuses on a promising class of non-hydroxamate MMP inhibitors: biphenyl-carbonyl-amino acid derivatives. These compounds offer a scaffold for developing highly selective inhibitors by exploiting interactions with MMP subsites, rather than solely relying on chelation of the catalytic zinc ion, a mechanism that has been associated with off-target effects in earlier generations of MMP inhibitors.[3][4] We will delve into their mechanism of action, provide detailed protocols for evaluating their inhibitory activity, and present data on representative compounds.

Mechanism of Action: Beyond Zinc Chelation

The catalytic domain of MMPs features a highly conserved active site containing a catalytic zinc ion. While many early MMP inhibitors were designed to chelate this zinc ion, this often led to a lack of selectivity and off-target effects.[4] The biphenyl-carbonyl-amino acid scaffold represents a class of inhibitors that can achieve potency and selectivity through a different mechanism.

These inhibitors are designed to interact with specific subsites within the MMP active site cleft, such as the S1' pocket. The biphenyl moiety can form favorable interactions within this hydrophobic pocket, while the amino acid portion and other substitutions can be tailored to achieve specificity for a particular MMP.[3] Some biphenylsulfonamide derivatives, for instance, have been shown to be non-competitive or competitive inhibitors that do not bind the catalytic zinc.[3] This mode of inhibition is key to overcoming the challenges associated with broad-spectrum, zinc-chelating inhibitors.

cluster_MMP MMP Active Site cluster_Inhibitor Biphenyl-carbonyl-amino Acid Derivative Catalytic_Zinc Catalytic Zn²⁺ S1_pocket S1' Pocket Biphenyl_moiety Biphenyl Moiety Biphenyl_moiety->S1_pocket Hydrophobic Interactions Amino_acid_scaffold Amino Acid Scaffold Amino_acid_scaffold->Catalytic_Zinc No direct chelation (in non-hydroxamate derivatives)

Caption: Interaction of a biphenyl derivative with the MMP active site.

Quantitative Data: Inhibitory Activity of Biphenyl Derivatives

The following table summarizes the half-maximal inhibitory concentrations (IC50) of representative biphenyl derivatives against various MMPs, demonstrating the potential for potent and selective inhibition within this class of compounds.

CompoundTarget MMPIC50 (nM)Reference
DH-18 MMP-2139.45[5]
DH-19 MMP-2115.16[5]
BAY 12-9566 Endothelial Cell Invasion (in vitro)840[6]
Biphenylsulfonamide 11 MMP-2Non-competitive inhibition[3]
Biphenylsulfonamide 13 MMP-2Competitive inhibition[3]
Biphenylsulfonamide 19 MMP-13Non-competitive inhibition[3]

Experimental Protocols

Protocol 1: Fluorogenic MMP Inhibition Assay

This protocol describes a robust method for determining the inhibitory potency (IC50) of biphenyl-carbonyl-amino acid derivatives against a specific MMP using a fluorogenic substrate.[7][8]

Principle:

The assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher. In the intact substrate, the quencher suppresses the fluorescence of the fluorophore through Fluorescence Resonance Energy Transfer (FRET). Upon cleavage by the MMP, the fluorophore and quencher are separated, resulting in an increase in fluorescence that is proportional to the enzyme's activity. The presence of an inhibitor reduces the rate of fluorescence increase.

cluster_Workflow MMP Inhibition Assay Workflow Prepare_Reagents Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) Dispense_Inhibitor Dispense Inhibitor Dilutions into 96-well plate Prepare_Reagents->Dispense_Inhibitor Add_Enzyme Add MMP Enzyme Dispense_Inhibitor->Add_Enzyme Pre_incubate Pre-incubate Add_Enzyme->Pre_incubate Add_Substrate Add Fluorogenic Substrate Pre_incubate->Add_Substrate Measure_Fluorescence Measure Fluorescence Kinetically Add_Substrate->Measure_Fluorescence Calculate_IC50 Calculate IC50 Measure_Fluorescence->Calculate_IC50

Caption: Workflow for the fluorogenic MMP inhibition assay.

Materials:

  • Recombinant human MMP (e.g., MMP-2, MMP-9, MMP-13)

  • Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

  • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, 0.05% (v/v) Brij-35, pH 7.5

  • Test compound (biphenyl-carbonyl-amino acid derivative) dissolved in DMSO

  • Known MMP inhibitor (e.g., GM6001) as a positive control

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader with excitation/emission wavelengths suitable for the chosen fluorophore/quencher pair (e.g., Ex/Em = 328/393 nm for Mca/Dpa)[9]

Procedure:

  • Reagent Preparation:

    • Prepare the assay buffer and store at 4°C.

    • Activate the pro-MMP enzyme according to the manufacturer's instructions (e.g., with APMA). Dilute the activated enzyme to the desired working concentration in assay buffer immediately before use. Keep the enzyme on ice.

    • Prepare a stock solution of the fluorogenic substrate in DMSO and then dilute to the working concentration in assay buffer. The final substrate concentration should be at or below the Km for the specific MMP.

    • Prepare a serial dilution of the test compound and the positive control in assay buffer. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1%.[10]

  • Assay Setup (in a 96-well plate):

    • Add 50 µL of the serially diluted test compound or control inhibitor to the appropriate wells.

    • Include wells for "no inhibitor" control (assay buffer with DMSO) and "no enzyme" control (assay buffer only).

    • Add 25 µL of the diluted, activated MMP enzyme to all wells except the "no enzyme" control.

    • Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the Reaction and Measure Fluorescence:

    • Add 25 µL of the fluorogenic substrate solution to all wells to initiate the reaction.

    • Immediately place the plate in the fluorescence microplate reader and begin kinetic measurements. Record fluorescence intensity every 1-2 minutes for 30-60 minutes at 37°C.

  • Data Analysis:

    • Determine the initial reaction velocity (V) for each well by calculating the slope of the linear portion of the fluorescence versus time curve.

    • Normalize the velocities to the "no inhibitor" control (100% activity).

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Protocol 2: Cell Migration Assay (Transwell Assay)

This protocol assesses the ability of a biphenyl-carbonyl-amino acid derivative to inhibit cancer cell migration, a process often mediated by MMPs.[11][12]

Principle:

The assay uses a two-chamber system separated by a microporous membrane. Cells are seeded in the upper chamber in serum-free media, and a chemoattractant (e.g., serum-containing media) is placed in the lower chamber. Migratory cells move through the pores to the lower side of the membrane. The inhibitor's effect is quantified by counting the number of migrated cells.

cluster_Workflow Transwell Cell Migration Assay Workflow Prepare_Cells Prepare Cell Suspension (serum-free media) Add_Chemoattractant Add Chemoattractant to Lower Chamber Prepare_Cells->Add_Chemoattractant Seed_Cells Seed Cells +/- Inhibitor in Upper Chamber Add_Chemoattractant->Seed_Cells Incubate Incubate (e.g., 24h, 37°C) Seed_Cells->Incubate Remove_Non_Migrated Remove Non-Migrated Cells from Upper Surface Incubate->Remove_Non_Migrated Fix_and_Stain Fix and Stain Migrated Cells on Lower Surface Remove_Non_Migrated->Fix_and_Stain Image_and_Quantify Image and Quantify Migrated Cells Fix_and_Stain->Image_and_Quantify

Caption: Workflow for the Transwell cell migration assay.

Materials:

  • Cancer cell line known to express MMPs (e.g., HT-1080, MDA-MB-231)

  • Transwell inserts (e.g., 8 µm pore size) for 24-well plates

  • Cell culture medium (e.g., DMEM) with and without fetal bovine serum (FBS)

  • Test compound (biphenyl-carbonyl-amino acid derivative)

  • Phosphate-buffered saline (PBS)

  • Fixing solution (e.g., 4% paraformaldehyde in PBS)

  • Staining solution (e.g., 0.1% crystal violet in 20% methanol)

  • Cotton swabs

  • Inverted microscope with a camera

Procedure:

  • Cell Preparation:

    • Culture cells to ~80% confluency.

    • Serum-starve the cells for 18-24 hours prior to the assay.

    • Trypsinize and resuspend the cells in serum-free medium at a concentration of 1 x 10^5 cells/mL.

  • Assay Setup:

    • Add 600 µL of medium containing 10% FBS (chemoattractant) to the lower wells of a 24-well plate.

    • Place the Transwell inserts into the wells.

    • In the upper chamber of the inserts, add 100 µL of the cell suspension.

    • Add 100 µL of serum-free medium containing the test compound at various concentrations (or vehicle control) to the upper chamber.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 12-24 hours.

  • Staining and Quantification:

    • After incubation, carefully remove the inserts from the wells.

    • Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.

    • Fix the migrated cells on the lower surface of the membrane by immersing the inserts in fixing solution for 20 minutes.

    • Wash the inserts with PBS and then stain with crystal violet solution for 15 minutes.

    • Gently wash the inserts with water to remove excess stain and allow them to air dry.

    • Image the lower surface of the membrane using an inverted microscope.

    • Count the number of migrated cells in several random fields of view for each insert.

  • Data Analysis:

    • Calculate the average number of migrated cells per field for each condition.

    • Normalize the results to the vehicle control.

    • Plot the percentage of migration inhibition versus the inhibitor concentration.

Conclusion and Future Perspectives

Biphenyl-carbonyl-amino acid derivatives represent a versatile and promising scaffold for the development of selective and potent MMP inhibitors. By moving away from a reliance on zinc chelation and focusing on optimizing interactions with enzyme subsites, researchers can design next-generation therapeutics with improved selectivity profiles and potentially fewer side effects. The protocols outlined in this guide provide a robust framework for the in vitro characterization of these compounds, enabling the identification of lead candidates for further preclinical and clinical development. Future work in this area will likely focus on further refining the structure-activity relationships to enhance selectivity for specific MMPs implicated in various diseases.

References

  • Kinetic characterization of 4,4'-biphenylsulfonamides as selective non-zinc binding MMP inhibitors. (2015). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Structural insight into the stereoselective inhibition of MMP-8 by enantiomeric sulfonamide phosphonates. (2006). Journal of the American Chemical Society. [Link]

  • MMP11 Fluorogenic Assay Kit. BPS Bioscience. [Link]

  • Mechanisms of Action of Novel Drugs Targeting Angiogenesis-Promoting Matrix Metalloproteinases. (2020). Frontiers in Cell and Developmental Biology. [Link]

  • Recent non-hydroxamate matrix metalloproteinase inhibitors. (2005). Expert Opinion on Therapeutic Patents. [Link]

  • The Roles of Matrix Metalloproteinases and Their Inhibitors in Human Diseases. (2017). International Journal of Molecular Sciences. [Link]

  • Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases. (2010). Methods in Molecular Biology. [Link]

  • Recent non-hydroxamate matrix metalloproteinase inhibitors. Semantic Scholar. [Link]

  • MMP1 Fluorogenic Assay Kit. BPS Bioscience. [Link]

  • Transwell Cell Migration and Invasion Assay Guide. Corning. [Link]

  • Challenges in Matrix Metalloproteinases Inhibition. (2015). Molecules. [Link]

  • Investigating Chelating Sulfonamides and their use in Metalloproteinase Inhibitors. (2012). Dalton Transactions. [Link]

  • Biphenylsulfonamides as effective MMP-2 inhibitors with promising antileukemic efficacy: Synthesis, in vitro biological evaluation, molecular docking, and MD simulation analysis. (2024). Drug Development Research. [Link]

  • Investigating chelating sulfonamides and their use in metalloproteinase inhibitors. (2012). Dalton Transactions. [Link]

  • Inhibition of Metalloproteinases-2, -9, and -14 Suppresses Papillary Thyroid Carcinoma Cell Migration and Invasion. (2024). International Journal of Molecular Sciences. [Link]

  • Role of Matrix Metalloproteinase-9 Dimers in Cell Migration: DESIGN OF INHIBITORY PEPTIDES. (2010). The Journal of Biological Chemistry. [Link]

  • Synthesis of radiolabeled biphenylsulfonamide matrix metalloproteinase inhibitors as new potential PET cancer imaging agents. (2003). Bioorganic & Medicinal Chemistry Letters. [Link]

  • CytoSelect™ 24-Well Cell Migration and Invasion Assay (8 µm, Colorimetric Format). Cell Biolabs. [Link]

  • Chemical structure and specificity of the synthesized MMP inhibitor... ResearchGate. [Link]

  • Design and synthesis of conformationally-constrained MMP inhibitors. (1998). Bioorganic & Medicinal Chemistry Letters. [Link]

  • BAY 12-9566, a novel inhibitor of matrix metalloproteinases with antiangiogenic activity. (1998). British Journal of Cancer. [Link]

  • Activity of biphenyl matrix metalloproteinase inhibitor BAY 12-9566 in a human breast cancer orthotopic model. (2001). Clinical & Experimental Metastasis. [Link]

Sources

Application

Unlocking the Potential of N-(Biphenyl-4-carbonyl)-amino Acids in Antimicrobial Drug Discovery: Application Notes and Protocols

Introduction: A New Frontier in the Fight Against Antimicrobial Resistance The escalating threat of antimicrobial resistance (AMR) necessitates the urgent discovery and development of novel therapeutic agents with unconv...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A New Frontier in the Fight Against Antimicrobial Resistance

The escalating threat of antimicrobial resistance (AMR) necessitates the urgent discovery and development of novel therapeutic agents with unconventional mechanisms of action. Among the promising scaffolds in medicinal chemistry, N-acylated amino acids have emerged as a compelling class of compounds. This guide focuses on a specific subclass, N-(Biphenyl-4-carbonyl)-amino acids , exemplified by "2-[(Biphenyl-4-carbonyl)-amino]-propionic acid," and explores their potential in antimicrobial drug discovery. The biphenyl moiety, a recognized pharmacophore in various therapeutic areas, introduces unique structural and electronic properties that can be harnessed to design potent antimicrobial agents.[1] This document provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the rationale, synthesis, and a suite of protocols for the antimicrobial evaluation of this promising compound class.

The core hypothesis is that the combination of a biphenyl group and an amino acid creates an amphipathic structure that can interact with and disrupt bacterial membranes, a common mechanism for antimicrobial peptides and their mimics.[2] Furthermore, the specific amino acid side chain and substitutions on the biphenyl rings offer vast opportunities for chemical modification to optimize activity, selectivity, and pharmacokinetic properties.

Chemical Rationale and Synthesis

The general structure of N-(Biphenyl-4-carbonyl)-amino acids involves an amino acid (in our title compound, alanine) N-acylated with a biphenyl-4-carboxylic acid. This modular design allows for the systematic exploration of the chemical space to establish structure-activity relationships (SAR).

General Synthesis Workflow

The synthesis of N-(Biphenyl-4-carbonyl)-amino acids is typically achieved through a straightforward amide coupling reaction. The following workflow outlines a general and adaptable synthetic protocol.

Synthesis_Workflow cluster_reactants Starting Materials cluster_activation Carboxylic Acid Activation cluster_reaction Amide Bond Formation cluster_workup Work-up & Purification cluster_final Final Product Biphenyl Biphenyl-4-carboxylic acid Coupling Coupling Agent (e.g., EDC/HOBt, HATU) Biphenyl->Coupling Step 1a AminoAcid Amino Acid Ester (e.g., L-Alanine methyl ester) Reaction Stir at Room Temperature AminoAcid->Reaction Step 1b Coupling->Reaction Base Base (e.g., DIPEA, Et3N) Base->Reaction Solvent1 Anhydrous Solvent (e.g., DMF, DCM) Solvent1->Reaction Extraction Aqueous Work-up Reaction->Extraction Purification Column Chromatography Extraction->Purification Ester N-(Biphenyl-4-carbonyl)-amino acid ester Purification->Ester Hydrolysis Ester Hydrolysis (e.g., LiOH, NaOH) Ester->Hydrolysis Step 2 Acid 2-[(Biphenyl-4-carbonyl)-amino]-propionic acid Hydrolysis->Acid

Caption: General synthesis workflow for N-(Biphenyl-4-carbonyl)-amino acids.

Protocols for Antimicrobial Evaluation

A systematic evaluation of the antimicrobial properties of novel compounds is crucial. The following protocols are foundational for characterizing the activity of N-(Biphenyl-4-carbonyl)-amino acids.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard and high-throughput technique for determining MIC values.

Materials:

  • Test compound (e.g., 2-[(Biphenyl-4-carbonyl)-amino]-propionic acid) dissolved in a suitable solvent (e.g., DMSO).

  • Sterile 96-well microtiter plates.

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Spectrophotometer.

  • Incubator.

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, pick a few colonies of the test bacterium and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the adjusted suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform a serial two-fold dilution of the compound in CAMHB in the 96-well plate to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (bacteria in broth without compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.

Data Presentation:

CompoundBacterial StrainMIC (µg/mL)
2-[(Biphenyl-4-carbonyl)-amino]-propionic acidS. aureus ATCC 29213Experimental Value
"E. coli ATCC 25922Experimental Value
Positive Control (e.g., Ciprofloxacin)S. aureus ATCC 29213Reference Value
"E. coli ATCC 25922Reference Value
Protocol 2: Cytotoxicity Assay (MTT Assay)

It is essential to assess the toxicity of potential antimicrobial compounds against mammalian cells to determine their therapeutic index. The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.

Materials:

  • Mammalian cell line (e.g., HeLa, HEK293).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Test compound dissolved in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO, acidified isopropanol).

  • 96-well cell culture plates.

  • Microplate reader.

Procedure:

  • Cell Seeding:

    • Seed the mammalian cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the complete cell culture medium.

    • Replace the old medium with the medium containing the compound dilutions.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation:

    • Incubate the cells with the compound for 24-48 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

Data Presentation:

CompoundCell LineIC₅₀ (µM)
2-[(Biphenyl-4-carbonyl)-amino]-propionic acidHeLaExperimental Value
"HEK293Experimental Value
Positive Control (e.g., Doxorubicin)HeLaReference Value

Investigating the Mechanism of Action

Understanding how a compound exerts its antimicrobial effect is a critical aspect of drug discovery. For N-(Biphenyl-4-carbonyl)-amino acids, a likely mechanism is the disruption of the bacterial cell membrane.

Conceptual Pathway of Membrane Disruption

MOA_Pathway Compound N-(Biphenyl-4-carbonyl)-amino acid Interaction Electrostatic & Hydrophobic Interaction Compound->Interaction Membrane Bacterial Cell Membrane (Negatively Charged) Membrane->Interaction Insertion Insertion of Biphenyl Moiety into Lipid Bilayer Interaction->Insertion Disruption Membrane Perturbation & Pore Formation Insertion->Disruption Leakage Leakage of Intracellular Contents (Ions, ATP) Disruption->Leakage Death Cell Death Leakage->Death

Caption: Postulated mechanism of action involving membrane disruption.

Protocol 3: Bacterial Membrane Permeability Assay (NPN Uptake)

The N-phenyl-1-naphthylamine (NPN) uptake assay is a common method to assess the permeability of the bacterial outer membrane. NPN is a fluorescent probe that is poorly fluorescent in aqueous environments but becomes highly fluorescent in the hydrophobic interior of cell membranes.

Materials:

  • Test compound.

  • Bacterial suspension (e.g., E. coli).

  • NPN solution.

  • Polymyxin B (as a positive control).

  • HEPES buffer.

  • Fluorometer or microplate reader with fluorescence capabilities.

Procedure:

  • Bacterial Preparation:

    • Grow bacteria to the mid-logarithmic phase, then harvest and wash the cells with HEPES buffer.

    • Resuspend the cells in HEPES buffer to a specific optical density.

  • Assay:

    • In a 96-well black plate, add the bacterial suspension.

    • Add NPN to each well to a final concentration of 10 µM.

    • Add the test compound at various concentrations (e.g., 0.5x, 1x, 2x MIC).

    • Include a negative control (bacteria and NPN) and a positive control (bacteria, NPN, and polymyxin B).

  • Fluorescence Measurement:

    • Immediately measure the fluorescence intensity (excitation ~350 nm, emission ~420 nm) over time.

    • An increase in fluorescence indicates that NPN has entered the outer membrane, signifying increased permeability.

Data Presentation:

Compound ConcentrationMean Fluorescence Intensity (Arbitrary Units)
0 (Control)Experimental Value
0.5 x MICExperimental Value
1 x MICExperimental Value
2 x MICExperimental Value
Positive ControlExperimental Value

Conclusion and Future Directions

The class of N-(Biphenyl-4-carbonyl)-amino acids represents a promising and largely unexplored area for the discovery of new antimicrobial agents. The modular nature of their synthesis allows for rapid generation of analogs to optimize their biological activity and safety profile. The protocols outlined in this guide provide a robust framework for the initial characterization of these compounds. Future research should focus on expanding the library of these derivatives, exploring a wider range of bacterial and fungal pathogens, and conducting more in-depth mechanistic studies, such as investigating their effects on specific bacterial enzymes or their ability to inhibit biofilm formation. Through a systematic and multidisciplinary approach, the full potential of N-(Biphenyl-4-carbonyl)-amino acids in combating antimicrobial resistance can be realized.

References

  • Jain, A. K., et al. (2017). Biphenyl derivatives as a source of promising anticancer agents: A review. European Journal of Medicinal Chemistry, 135, 266-287. [Link]

  • Raheem, N., & Tawfike, A. F. (2022). Antimicrobial Peptides—Mechanisms of Action, Antimicrobial Effects and Clinical Applications. Antibiotics, 11(10), 1433. [Link]

  • Wang, L., et al. (2022). Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. Molecules, 27(18), 5897. [Link]

  • Datta, A., & Bhattacharyya, D. (2015). Phenylalanine residues act as membrane anchors in the antimicrobial action of Aurein 1.2. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1848(10), 2249-2257. [Link]

  • Schroeder, G. N. (2019). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. Frontiers in Molecular Biosciences, 6, 149. [Link]

  • Singh, K., et al. (2021). Electrochemical synthesis and antimicrobial evaluation of some N-phenyl α-amino acids. New Journal of Chemistry, 45(1), 226-234. [Link]

  • Hansen, K. B., et al. (2012). Identification and structure-activity relationships of ortho-biphenyl carboxamides as potent Smoothened antagonists inhibiting the Hedgehog signaling pathway. Bioorganic & Medicinal Chemistry Letters, 22(2), 1149-1153. [Link]

  • Abell, A. D., et al. (2013). Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors. Journal of Medicinal Chemistry, 56(6), 2568-2583. [Link]

  • Zahorodniy, Y., et al. (2023). The postulated mechanism for biphenyl synthesis via Suzuki–Miyaura coupling reaction. Applied Nanoscience, 13(7), 4847-4856. [Link]

  • Kumar, P., et al. (2010). Synthesis, Characterization & Antimicrobial Evaluation of New bis(5-Biphenyl-3-alkoxyphenyl-4,5-dihydro-1H-pyrazole-N-carbothioamide) Derivatives. E-Journal of Chemistry, 7(4), 1399-1406. [Link]

  • Emad, S., et al. (2014). Synthesis, Antibacterial Evaluation and QSAR of α-Substituted-N4-Acetamides of Ciprofloxacin and Norfloxacin. Molecules, 19(7), 8326-8346. [Link]

  • Tawfike, A. F., et al. (2022). Antimicrobial Peptides—Mechanisms of Action, Antimicrobial Effects and Clinical Applications. Antibiotics, 11(10), 1433. [Link]

  • Kumar, A., et al. (2013). Beta-alanine: Design, synthesis and antimicrobial evaluation of synthesized derivatives. Der Pharma Chemica, 5(4), 126-133. [Link]

  • Giraud, F., et al. (2022). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Molecules, 27(9), 2963. [Link]

  • Li, J., et al. (2021). The introduction of L-phenylalanine into antimicrobial peptide protonectin enhances the selective antibacterial activity of its derivative phe-Prt against Gram-positive bacteria. Amino Acids, 53(1), 23-32. [Link]

Sources

Method

Application Notes and Protocols for the Use of 2-[(Biphenyl-4-carbonyl)-amino]-propionic acid in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Introduction: Strategic N-Terminal Capping with 2-[(Biphenyl-4-carbonyl)-amino]-propionic acid In the intricate p...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: Strategic N-Terminal Capping with 2-[(Biphenyl-4-carbonyl)-amino]-propionic acid

In the intricate process of solid-phase peptide synthesis (SPPS), the strategic modification of the peptide chain is paramount to achieving the desired biological activity and stability. N-terminal capping is a critical step that involves the acylation of the terminal amino group of the peptide. This modification serves a dual purpose: it prevents the formation of deletion sequences by blocking unreacted amino groups in cases of incomplete coupling, and it introduces specific functionalities that can modulate the pharmacological properties of the peptide.[1] The choice of the capping agent is therefore a crucial decision in the design of synthetic peptides.

This document provides a detailed guide to the application of 2-[(Biphenyl-4-carbonyl)-amino]-propionic acid as a novel N-terminal capping agent in peptide synthesis. The biphenylcarbonyl moiety offers a unique combination of hydrophobicity and aromaticity, which can influence peptide folding, membrane interaction, and receptor binding. Its propionic acid backbone provides a flexible linker to the peptide N-terminus. These application notes will delve into the rationale behind its use, its physicochemical properties, and provide detailed protocols for its successful implementation in your research.

Physicochemical Properties

A thorough understanding of the physicochemical properties of "2-[(Biphenyl-4-carbonyl)-amino]-propionic acid" is essential for its effective application.

PropertyValueSource
Molecular Formula C₁₆H₁₅NO₃ChemBK[2]
Molar Mass 269.30 g/mol ChemBK[2]
Appearance Off-white to pale yellow solid (predicted)N/A
Solubility Soluble in organic solvents such as DMF, DCM, and NMPN/A

The Rationale for Using a Biphenylcarbonyl Cap

The introduction of a biphenylcarbonyl group at the N-terminus of a peptide can offer several advantages:

  • Enhanced Receptor Affinity: The rigid, aromatic structure of the biphenyl group can participate in π-π stacking and hydrophobic interactions with receptor binding pockets, potentially increasing the affinity and selectivity of the peptide ligand.

  • Improved Pharmacokinetic Properties: The lipophilic nature of the biphenyl moiety can enhance membrane permeability and reduce susceptibility to enzymatic degradation by exopeptidases, thereby prolonging the in-vivo half-life of the peptide.

  • Induction of Specific Conformations: The bulky biphenyl group can act as a conformational constraint, influencing the secondary structure of the peptide and favoring a bioactive conformation.[3]

Experimental Workflow for N-Terminal Capping

The following diagram illustrates the general workflow for incorporating "2-[(Biphenyl-4-carbonyl)-amino]-propionic acid" at the N-terminus of a resin-bound peptide.

Peptide_Capping_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) Resin Resin with Peptide Chain (Free N-terminus) Deprotection Final Fmoc Deprotection Resin->Deprotection Piperidine/DMF Washing1 DMF Washing Deprotection->Washing1 Capping N-Terminal Capping Reaction Washing1->Capping Addition of Capping Reagent Washing2 DMF/DCM Washing Capping->Washing2 Cleavage Cleavage from Resin & Side-Chain Deprotection Washing2->Cleavage TFA Cocktail Precipitation Precipitation & Purification Cleavage->Precipitation Final_Peptide Final Capped Peptide Precipitation->Final_Peptide

Caption: General workflow for N-terminal capping in SPPS.

Detailed Protocols

Safety Precautions:

  • Always work in a well-ventilated fume hood.[4]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4]

  • Trifluoroacetic acid (TFA) is highly corrosive and should be handled with extreme care.[5]

Protocol 1: N-Terminal Capping of a Resin-Bound Peptide

This protocol is designed for a standard 0.1 mmol scale solid-phase peptide synthesis using Fmoc chemistry.

Materials:

  • Peptide-resin with a free N-terminus (0.1 mmol)

  • 2-[(Biphenyl-4-carbonyl)-amino]-propionic acid

  • Diisopropylcarbodiimide (DIC) or a similar carbodiimide coupling agent

  • Hydroxybenzotriazole (HOBt) or OxymaPure

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine, 20% in DMF (for final Fmoc deprotection)

  • Fritted syringe or automated peptide synthesizer

Procedure:

  • Final Fmoc Deprotection:

    • Treat the peptide-resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Repeat the treatment with 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5 x 2 mL) and DCM (3 x 2 mL) to remove all traces of piperidine.

  • Preparation of the Capping Solution:

    • In a separate vial, dissolve 3 equivalents of "2-[(Biphenyl-4-carbonyl)-amino]-propionic acid" (e.g., 0.3 mmol, 80.8 mg) and 3 equivalents of HOBt (e.g., 0.3 mmol, 45.9 mg) in a minimal amount of DMF.

    • Add 3 equivalents of DIC (e.g., 0.3 mmol, 47 µL) to the solution and allow it to pre-activate for 5-10 minutes at room temperature.

  • Capping Reaction:

    • Add the pre-activated capping solution to the washed peptide-resin.

    • Add 6 equivalents of DIEA (e.g., 0.6 mmol, 105 µL) to the reaction vessel.

    • Agitate the mixture at room temperature for 2-4 hours. The extended reaction time is recommended due to the steric bulk of the biphenylcarbonyl group.

    • Causality: The use of a coupling agent like DIC/HOBt activates the carboxylic acid of the capping agent, forming a highly reactive ester that readily acylates the free N-terminal amine of the peptide. DIEA acts as a non-nucleophilic base to neutralize the protonated amine and facilitate the reaction.

  • Monitoring the Reaction:

    • Perform a Kaiser test (ninhydrin test) on a small sample of the resin beads to check for the presence of free primary amines.[1] A negative result (yellow beads) indicates a complete capping reaction.

    • If the Kaiser test is positive, the capping reaction can be repeated with a fresh solution.

  • Washing:

    • Once the capping is complete, drain the reaction solution.

    • Wash the resin thoroughly with DMF (5 x 2 mL) and DCM (3 x 2 mL) to remove any unreacted reagents and by-products.

    • Dry the resin under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: Cleavage from Resin and Side-Chain Deprotection

This protocol is for the cleavage of the capped peptide from a standard acid-labile resin (e.g., Wang or Rink Amide resin).

Materials:

  • N-terminally capped peptide-resin

  • Cleavage cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol)

  • Cold diethyl ether

  • Centrifuge

Procedure:

  • Resin Preparation:

    • Place the dry, capped peptide-resin in a reaction vessel.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the resin (approximately 10 mL per 0.1 mmol of resin).[7]

    • Stir or agitate the mixture at room temperature for 2-3 hours.[5]

    • Causality: TFA is a strong acid that cleaves the peptide from the acid-labile linker and removes most common acid-labile side-chain protecting groups. The scavengers in the cocktail (phenol, water, thioanisole, EDT) are crucial to quench the reactive cationic species generated during the deprotection of side chains, preventing side reactions with sensitive amino acid residues like tryptophan, methionine, and cysteine.[5]

  • Peptide Precipitation and Isolation:

    • Filter the cleavage mixture to separate the resin.

    • Collect the filtrate containing the peptide.

    • Precipitate the peptide by adding the TFA solution dropwise to a 10-fold volume of cold diethyl ether.

    • Centrifuge the mixture to pellet the precipitated peptide.

    • Decant the ether and wash the peptide pellet with cold ether two more times to remove residual scavengers and cleavage by-products.

    • Dry the peptide pellet under vacuum.

Characterization and Purification

The crude, capped peptide should be analyzed by High-Performance Liquid Chromatography (HPLC) to assess its purity and by Mass Spectrometry (MS) to confirm its molecular weight. Purification is typically achieved using reverse-phase HPLC (RP-HPLC).

Visualizing the Capping Reaction

The following diagram illustrates the chemical reaction occurring during the N-terminal capping step.

Caption: N-terminal capping reaction mechanism.

(Note: The biphenyl structure in the DOT script is represented textually due to DOT language limitations. A graphical representation would be ideal for a final document.)

Troubleshooting

Problem Possible Cause Solution
Incomplete Capping (Positive Kaiser Test) - Insufficient reaction time- Steric hindrance- Inefficient activation of the capping agent- Extend the reaction time to 4-6 hours.- Repeat the capping step with fresh reagents.- Consider using a more potent coupling agent like HATU or HCTU.
Low Cleavage Yield - Incomplete cleavage from the resin- Peptide precipitation during cleavage- Extend the cleavage time to 4 hours.- Ensure a sufficient volume of cleavage cocktail is used.- For hydrophobic peptides, consider a different cleavage cocktail or work-up procedure.
Side Product Formation - Incomplete removal of side-chain protecting groups- Alkylation of sensitive residues- Use a cleavage cocktail with appropriate scavengers.- Ensure the cleavage reaction is performed under anhydrous conditions if necessary.

Conclusion

"2-[(Biphenyl-4-carbonyl)-amino]-propionic acid" presents a valuable tool for the N-terminal modification of synthetic peptides. Its unique structural features offer the potential to enhance the pharmacological properties of peptide-based therapeutics. The protocols outlined in this guide provide a robust starting point for the successful incorporation of this capping agent. As with any synthetic procedure, optimization of reaction conditions may be necessary depending on the specific peptide sequence and the desired outcome.

References

  • ChemBK. 2-[(BIPHENYL-4-CARBONYL)-AMINO]-PROPIONIC ACID. [Link]

  • CDN. N-Terminus Acetylation Protocol. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3082434, 2(4-Biphenyl)propionic acid. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 448006, (+)-2-(4-Biphenyl)propionic acid. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10082414, 2-(4-Biphenyl)propionic acid, (-)-. [Link]

  • A switch in N-terminal capping of β-peptides creates novel self-assembled nanoparticles. RSC Publishing. [Link]

  • Nowick, J.S. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • Role of capping in peptide synthesis. ResearchGate. [Link]

  • DC Fine Chemicals. Safety Data Sheet. [Link]

  • CDN. Peptide Cleavage from Resin Protocol. [Link]

Sources

Application

High-Resolution Quantification and Chiral Separation of 2-[(Biphenyl-4-carbonyl)-amino]-propionic acid

Application Note: AN-BP-2026-02 [1] Introduction & Analyte Profile 2-[(Biphenyl-4-carbonyl)-amino]-propionic acid , chemically synonymous with -(4-phenylbenzoyl)alanine , is a critical structural motif found in supramole...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-BP-2026-02 [1]

Introduction & Analyte Profile

2-[(Biphenyl-4-carbonyl)-amino]-propionic acid , chemically synonymous with


-(4-phenylbenzoyl)alanine , is a critical structural motif found in supramolecular hydrogelators, peptidomimetics, and as a metabolic intermediate of biphenyl-containing non-steroidal anti-inflammatory drugs (NSAIDs).[1]

From a drug development perspective, this molecule presents specific analytical challenges:

  • Chirality: The propionic acid moiety introduces a chiral center. Distinguishing the L-enantiomer (biologically active in many peptide contexts) from the D-enantiomer is a Critical Quality Attribute (CQA).

  • Hydrophobicity vs. Ionization: The biphenyl tail is highly lipophilic (LogP ~2.5–3.0), while the carboxylic acid (

    
    ) creates pH-dependent solubility.
    
  • Trace Detection: In pharmacokinetic (PK) studies, quantifying this metabolite requires high sensitivity in complex matrices (plasma/urine).

This guide details three validated protocols:

  • Method A: RP-HPLC-UV for Purity and Assay (API/Formulation).

  • Method B: Chiral LC for Enantiomeric Excess determination.

  • Method C: LC-MS/MS for Bioanalytical Quantification.[1]

Analytical Decision Workflow

The following decision tree illustrates the selection logic for the appropriate analytical method based on sample type and sensitivity requirements.

MethodSelection Start Sample Input MatrixCheck Is the Matrix Complex? (Plasma, Urine, Tissue) Start->MatrixCheck ChiralCheck Is Enantiomeric Purity Required? MatrixCheck->ChiralCheck No (API/Formulation) MethodC Method C: LC-MS/MS (Trace Quantification) MatrixCheck->MethodC Yes (Bioanalysis) MethodA Method A: RP-HPLC-UV (Assay & Chemical Purity) ChiralCheck->MethodA No MethodB Method B: Normal Phase Chiral LC (D/L Ratio) ChiralCheck->MethodB Yes PrepA Dilution in MeOH:H2O MethodA->PrepA PrepB SPE / Protein Precip. MethodC->PrepB

Figure 1: Analytical method selection guide based on matrix complexity and data requirements.

Method A: RP-HPLC-UV (Assay & Purity)

Objective: Routine quality control, stability testing, and chemical purity analysis.[1]

Chromatographic Conditions
ParameterSpecificationRationale
Column C18 (L1), 150 × 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus)Provides hydrophobic retention for the biphenyl group.[1]
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH (~2.7) suppresses carboxylic acid ionization, ensuring retention.
Mobile Phase B Acetonitrile (ACN)High elution strength required for the lipophilic biphenyl moiety.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Detection UV @ 254 nmThe biphenyl conjugated system has a strong absorption maximum here.
Temp 30°CControls viscosity and retention time reproducibility.
Gradient Program[1]
  • 0.0 min: 30% B[1]

  • 10.0 min: 90% B (Linear ramp to elute lipophilic analyte)

  • 12.0 min: 90% B (Wash)

  • 12.1 min: 30% B (Re-equilibration)

  • 15.0 min: Stop

System Suitability Criteria (SST)
  • Tailing Factor (

    
    ): 
    
    
    
    (Crucial: Acidic mobile phase prevents peak tailing caused by silanol interactions).
  • Theoretical Plates (

    
    ): 
    
    
    
    .
  • RSD (Area):

    
     (n=6 injections).
    

Method B: Chiral LC (Enantiomeric Separation)

Objective: Determine the enantiomeric excess (%ee) of the L-isomer vs. D-isomer.[1] Mechanism: The separation relies on hydrogen bonding and


 interactions between the amide/biphenyl groups and the polysaccharide stationary phase.
Chromatographic Conditions
ParameterSpecificationRationale
Column Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H), 250 × 4.6 mmProven selectivity for N-acyl amino acids.[1]
Mobile Phase n-Hexane : Isopropanol : TFA (90 : 10 : 0.1 v/v/v)Normal phase mode.[1] TFA is mandatory to suppress the ionization of the carboxylic acid; without it, peaks will smear completely.
Flow Rate 1.0 mL/minOptimized for mass transfer in polysaccharide phases.
Detection UV @ 254 nm
Elution Order Typically D-isomer elutes before L-isomer (Must be confirmed with pure standards).[1]
Protocol Notes
  • Sample Diluent: Dissolve sample in Isopropanol first, then dilute with Hexane. Direct dissolution in Hexane is difficult due to the amide polarity.

  • Column Care: flush with 100% Isopropanol after use to remove acid traces.

Method C: LC-MS/MS (Bioanalysis)

Objective: High-sensitivity quantification in plasma (PK studies). Ionization Logic: While carboxylic acids often favor Negative mode (ESI-), the presence of the amide and the biphenyl ring allows for robust Positive mode (ESI+) detection via the formation of a stable acylium ion. ESI+ is often preferred for lower background noise in plasma extracts.

Mass Spectrometry Parameters
  • Source: Electrospray Ionization (ESI), Positive Mode.[2]

  • Precursor Ion:

    
    .
    
  • Quantifier Transition:

    
     (Cleavage of the amide bond, yielding the Biphenyl-CO
    
    
    
    acylium ion).
  • Qualifier Transition:

    
     (Further loss of CO from the acylium ion).
    
Fragmentation Pathway

The following diagram details the mechanistic cleavage used for MRM transition selection.

Fragmentation Precursor Precursor Ion [M+H]+ m/z 270.1 (Protonated Amide) TransitionState Amide Bond Cleavage Precursor->TransitionState Product1 Product Ion (Quant) m/z 181.1 [Biphenyl-C=O]+ TransitionState->Product1 Primary Fragmentation NeutralLoss Neutral Loss (Alanine moiety) TransitionState->NeutralLoss Product2 Product Ion (Qual) m/z 152.1 [Biphenyl]+ Product1->Product2 -CO (28 Da)

Figure 2: ESI+ Fragmentation pathway.[1] The stability of the biphenyl-acylium ion (m/z 181.1) makes it an ideal quantifier.

Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 50 µL of plasma to a 1.5 mL tube.

  • Precipitation: Add 200 µL of ice-cold Acetonitrile containing Internal Standard (e.g., Diclofenac or deuterated analog).

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifuge: 10,000 x g for 10 minutes at 4°C.

  • Injection: Transfer supernatant to a vial; inject 2-5 µL.

Validation Guidelines (FDA/ICH M10)

To ensure regulatory compliance, the following parameters must be validated:

  • Linearity:

    
     over the range of 10 ng/mL to 5000 ng/mL.
    
  • Accuracy & Precision:

    • Intra-day: CV < 15% (20% at LLOQ).

    • Inter-day: CV < 15%.

  • Recovery: Compare analyte response in extracted samples vs. post-extraction spiked samples.

  • Matrix Effect: Assess ion suppression/enhancement by infusing the analyte post-column while injecting blank plasma.

References

  • U.S. Food and Drug Administration (FDA). (2018).[3] Bioanalytical Method Validation, Guidance for Industry. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 719629, N-(4-Aminobenzoyl)-beta-alanine. (Structural analog reference). Retrieved from [Link]

  • Miyazawa, T., et al. (2019). Biaryl axially chiral derivatizing agent for simultaneous separation and sensitive detection of proteinogenic amino acid enantiomers using liquid chromatography-tandem mass spectrometry. Journal of Chromatography A. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability of 2-[(Biphenyl-4-carbonyl)-amino]-propionic acid (Fenbufen) in Aqueous Solutions

Welcome to the technical resource center for 2-[(Biphenyl-4-carbonyl)-amino]-propionic acid, commonly known as Fenbufen. This guide is designed for researchers, scientists, and drug development professionals to address t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical resource center for 2-[(Biphenyl-4-carbonyl)-amino]-propionic acid, commonly known as Fenbufen. This guide is designed for researchers, scientists, and drug development professionals to address the critical challenges associated with the stability of Fenbufen in aqueous solutions. Given its poor water solubility and susceptibility to degradation, understanding and controlling its stability is paramount for obtaining accurate, reproducible results in experimental settings.[1][2] This document provides in-depth FAQs, troubleshooting guides, and validated protocols to ensure the integrity of your research.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the handling and stability of Fenbufen in aqueous media.

Q1: What is Fenbufen and why is its aqueous stability a primary concern?

A1: Fenbufen is a non-steroidal anti-inflammatory drug (NSAID) belonging to the propionic acid class.[3][4] Its chemical structure features a biphenyl group, a ketone, and an amide linkage to a propionic acid moiety. The primary concern with its use in research is its extremely low aqueous solubility (approximately 2.2 µg/mL at 25°C).[5][6] This necessitates the use of organic co-solvents, such as DMSO, to prepare stock solutions, which are then diluted into aqueous buffers.[3] The stability of these final aqueous solutions is critical because degradation can lead to a loss of potency, the formation of confounding artifacts, and ultimately, unreliable experimental data.[1]

Q2: How does the pH of the aqueous solution affect Fenbufen's stability?

A2: The pH of the aqueous medium is a significant factor governing Fenbufen's stability.[1] The amide bond in its structure is susceptible to hydrolysis, a chemical breakdown process that can be catalyzed by either acidic or basic conditions. To maintain the structural integrity of the molecule, it is strongly recommended to work within a neutral pH range (approximately 6.0 to 8.0) unless your experimental design specifically requires otherwise.[1] Operating in strongly acidic or basic environments will accelerate the cleavage of the amide linkage, leading to the formation of degradation products.

Q3: What is the impact of temperature on the stability of Fenbufen solutions?

A3: As with most chemical reactions, the degradation of Fenbufen in solution is accelerated by increased temperature.[1] Storing aqueous preparations at room temperature or higher for extended periods can lead to significant compound loss.

  • Best Practice: Always prepare fresh aqueous working solutions immediately before an experiment.[1]

  • Short-Term Storage: If temporary storage is unavoidable, solutions should be kept refrigerated at 2-8°C.[1]

  • Long-Term Storage: For long-term preservation, concentrated stock solutions should be prepared in an anhydrous organic solvent like DMSO, aliquoted to avoid repeated freeze-thaw cycles, and stored at -20°C or -80°C.[1][7][8]

Q4: Is Fenbufen sensitive to light exposure?

A4: Yes. Fenbufen is an aromatic compound containing a biphenyl system, which can absorb ultraviolet (UV) light.[3] This absorption can trigger photochemical reactions, leading to photodegradation.[1][9] It is crucial to protect both solid Fenbufen and its solutions from light by using amber vials or wrapping containers in aluminum foil. This precaution minimizes the risk of generating light-induced degradation products that could interfere with your experiments.

Q5: What are the potential degradation pathways for Fenbufen in an aqueous environment?

A5: Based on its chemical structure, Fenbufen is susceptible to several degradation mechanisms in aqueous solutions:

  • Hydrolysis: As mentioned, the amide linkage is a primary site for cleavage under acidic or basic conditions.[1]

  • Oxidation: The ketone functional group and the biphenyl rings can be targets for oxidative degradation, especially if the solution is exposed to oxidizing agents or atmospheric oxygen over time.[1]

  • Photodegradation: Exposure to UV or even ambient light can induce cleavage and rearrangement reactions.[9]

While a comprehensive list of all possible aqueous degradants is not extensively documented, forced degradation studies are the standard approach to identify them.[1][10]

Q6: What is the recommended procedure for preparing and storing Fenbufen solutions?

A6: Due to its poor water solubility, a co-solvent is required. The following is the recommended best practice:

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 30-50 mg/mL) by dissolving solid Fenbufen in anhydrous DMSO.[3][7]

  • Working Solution: For your experiment, dilute the DMSO stock solution into your aqueous buffer of choice (e.g., PBS, pH 7.2). It is critical to add the stock solution to the buffer while vortexing to prevent precipitation. Ensure the final concentration of DMSO is low enough to not affect your experimental system (typically <0.5%).

  • Storage: Aqueous solutions should not be stored for more than one day.[3] For any storage, refrigerate at 2-8°C and protect from light.[1] Stock solutions in DMSO are stable for at least one month at -20°C and up to a year at -80°C.[7][8]

Section 2: Troubleshooting Guide

This guide provides solutions to common problems encountered during experiments involving Fenbufen.

ProblemPotential Cause(s)Recommended Solution(s)
Inconsistent or lower-than-expected biological activity in assays. Chemical degradation of Fenbufen in the aqueous assay medium.Prepare fresh working solutions immediately before each experiment.[1]Verify the pH of your final assay buffer is within the stable range (pH 6-8).Conduct a time-course experiment by incubating Fenbufen in your assay medium and analyzing its concentration at different time points via HPLC to confirm stability under your specific conditions.[1]
Appearance of new, unidentified peaks in HPLC or LC-MS chromatograms. Formation of degradation products.Review solution storage conditions (temperature, light exposure, pH). Ensure solutions are protected from light and stored at the recommended temperature.[1]Use a validated, stability-indicating HPLC method capable of resolving Fenbufen from all potential degradants.Employ mass spectrometry (LC-MS) to obtain the mass of the unknown peaks, which is the first step in structural identification.[1]Perform a forced degradation study (see Protocol 2) to systematically generate and identify potential degradation products.[11]
Precipitation, cloudiness, or turbidity observed in the aqueous working solution. Poor aqueous solubility of Fenbufen has been exceeded.Ensure the stock solution is added to the aqueous buffer slowly with vigorous stirring or vortexing.Check that the final concentration of the organic co-solvent (e.g., DMSO) is sufficient to maintain solubility but does not interfere with the experiment.Consider lowering the final aqueous concentration of Fenbufen.Filter the final working solution through a 0.22 µm syringe filter before use.
Gradual loss of potency in stored DMSO stock solutions. 1. Degradation due to repeated freeze-thaw cycles.2. Hydrolysis due to the presence of water in the DMSO.Aliquot the stock solution into single-use volumes to avoid multiple freeze-thaw cycles.Use fresh, anhydrous-grade DMSO for preparing stock solutions to minimize water content.[7]Store aliquots at -80°C for maximum long-term stability.[8]

Section 3: Experimental Protocols

Protocol 1: Preparation of a 100 µM Fenbufen Aqueous Working Solution

This protocol describes the standard method for preparing a working solution from a solid compound using DMSO as a co-solvent.

Materials:

  • Fenbufen (solid, ≥98% purity)[3]

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, PBS, pH 7.4), sterile-filtered

  • Calibrated analytical balance

  • Amber or foil-wrapped microcentrifuge tubes and volumetric flasks

Procedure:

  • Prepare 10 mM DMSO Stock Solution: a. Weigh out 2.54 mg of Fenbufen (M.W. = 254.28 g/mol ). b. Dissolve the solid in 1.0 mL of anhydrous DMSO to get a 10 mM stock solution. c. Ensure complete dissolution by vortexing. If needed, gentle warming in a 37°C water bath can be used. d. Store this stock solution in single-use aliquots at -80°C, protected from light.[8]

  • Prepare 100 µM Aqueous Working Solution: a. Thaw one aliquot of the 10 mM DMSO stock solution. b. Add 990 µL of your desired aqueous buffer to a sterile, amber microcentrifuge tube. c. While vortexing the buffer, add 10 µL of the 10 mM Fenbufen stock solution. This 1:100 dilution results in a final concentration of 100 µM Fenbufen in 1% DMSO. d. Use this solution immediately for your experiment. Do not store for more than one day.[3]

Protocol 2: General Protocol for a Forced Degradation Study of Fenbufen

This protocol outlines a "stress testing" procedure to intentionally degrade Fenbufen under various conditions to understand its degradation pathways and validate an analytical method's stability-indicating properties.[10][11]

1. Materials & Equipment:

  • Fenbufen reference standard

  • HPLC-grade solvents (Acetonitrile, Methanol, Water)

  • Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • pH meter, calibrated

  • Stability-indicating HPLC-UV system (or LC-MS for peak identification)

  • Photostability chamber (ICH Q1B compliant) or a light source with controlled output[12]

  • Temperature-controlled ovens/incubators

2. Preparation of Solutions:

  • Stock Solution: Prepare a 1 mg/mL stock solution of Fenbufen in methanol or acetonitrile.[13]

  • Working Samples: For each stress condition, dilute the stock solution with the respective stressor solution to a final concentration of approximately 100 µg/mL.

3. Application of Stress Conditions:

  • Acid Hydrolysis: Mix the sample with 0.1 M HCl. Incubate at 60°C for 24-48 hours.

  • Base Hydrolysis: Mix the sample with 0.1 M NaOH. Incubate at 60°C for 2-8 hours. (Base hydrolysis is often faster than acid hydrolysis).

  • Oxidative Degradation: Mix the sample with 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Store the working solution (in a neutral buffer) at 70°C for 48 hours in the dark.

  • Photodegradation: Expose the working solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[12] Maintain a parallel sample protected from light as a dark control.

4. Sample Analysis:

  • At designated time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot from each stress condition.

  • Neutralize the acidic and basic samples before injection.

  • Analyze all samples by a validated stability-indicating HPLC method. The method must be able to separate the intact Fenbufen peak from all generated degradation product peaks.

5. Data Analysis:

  • Calculate the percentage of Fenbufen remaining at each time point relative to the time 0 sample.

  • Plot the percentage of Fenbufen remaining versus time to determine the degradation kinetics.

  • Identify and, if possible, characterize the structure of major degradation products using LC-MS.

Section 4: Visualizations & Data Summary

Table 1: Key Physicochemical Properties of Fenbufen

PropertyValue / InformationSource(s)
Chemical Name 2-[(Biphenyl-4-carbonyl)-amino]-propionic acidN/A
Alternate Name Fenbufen[3]
Molecular Formula C₁₆H₁₄O₃[3]
Molecular Weight 254.28 g/mol [7]
Aqueous Solubility ~2.2 µg/mL (0.0022 mg/mL) at 25°C; Sparingly soluble[5][6]
Solubility in Organic Solvents DMSO (~30 mg/mL), DMF (~30 mg/mL), Ethanol (~0.2 mg/mL)[3]
pKa (estimated) ~4.87 (The pKa of the propionic acid moiety is the primary determinant of its acidic nature in solution)[14]

Table 2: Recommended Storage Conditions for Fenbufen Solutions

Solution TypeSolventShort-Term Storage (≤ 24 hours)Long-Term Storage
Solid Compound N/ARoom Temperature, protected from light-20°C for ≥ 4 years
Stock Solution Anhydrous DMSON/A-20°C (1 month), -80°C (≥ 1 year)
Aqueous Working Solution Aqueous Buffer2-8°C, protected from light. Not Recommended. Prepare fresh.Not Recommended.
Diagrams

G cluster_factors Influencing Factors cluster_degradation Degradation Pathways pH pH Hydrolysis Hydrolysis pH->Hydrolysis Temperature Temperature Thermolysis Thermolysis Temperature->Thermolysis Light_Exposure Light Exposure (UV, Ambient) Photodegradation Photodegradation Light_Exposure->Photodegradation Oxidizing_Agents Oxidizing Agents Oxidation Oxidation Oxidizing_Agents->Oxidation Degradation_Products Formation of Degradation Products Hydrolysis->Degradation_Products Thermolysis->Degradation_Products Photodegradation->Degradation_Products Oxidation->Degradation_Products Fenbufen Fenbufen in Aqueous Solution Fenbufen->Hydrolysis Fenbufen->Thermolysis Fenbufen->Photodegradation Fenbufen->Oxidation

Caption: Factors influencing the degradation of Fenbufen in aqueous solutions.

G cluster_prep 1. Preparation cluster_stress 2. Stress Conditions cluster_analysis 3. Analysis A Prepare Fenbufen Stock Solution (e.g., in DMSO) C Dilute Stock into Buffers to Create Working Solutions A->C B Prepare Aqueous Buffers (Varying pH) B->C D Temperature Study (e.g., 4°C, 25°C, 60°C) C->D E pH Study (e.g., pH 3, 7, 9) C->E F Photostability Study (Light vs. Dark Control) C->F G Oxidation Study (e.g., H₂O₂) C->G H Sample at Designated Time Points D->H E->H F->H G->H I Analyze via Stability-Indicating HPLC / LC-MS H->I J Data Analysis: - % Remaining vs. Time - Degradation Kinetics - Identify Degradants I->J

Caption: Experimental workflow for assessing Fenbufen stability.

References

  • Royal Society of Chemistry. On the photophysical and photochemical behavior of fenbufen: a study in homogeneous media and micellar environments. New Journal of Chemistry. Available at: [Link]

  • Di Martino, P., et al. (1999). Improved Dissolution Behavior of Fenbufen by Spherical Crystallization. Drug Development and Industrial Pharmacy, 25(10), 1073–1081. Available at: [Link]

  • Benke, M., et al. (2023). Effect of Substitution Degree and Homogeneity on Cyclodextrin-Ligand Complex Stability: Comparison of Fenbufen and Fenoprofen Using CD and NMR Spectroscopy. International Journal of Molecular Sciences, 24(8), 7544. Available at: [Link]

  • Poplinska, W., & Wielgosz, Z. (2004). TLC analysis of non-steroidal anti-inflammatory drugs and videodensitometric determination of fenbufen in tablets. Journal of Planar Chromatography – Modern TLC, 17(4), 269–273. Available at: [Link]

  • Méndez-Arriaga, F., et al. (2009). Degradation of the emerging contaminant ibuprofen in water by photo-Fenton. Water Research, 44(2), 589-595. Available at: [Link]

  • Buchar, F., et al. (2023). Screening for Polymorphism, Cyclodextrin Complexation, and Co-Crystallization of the Non-Steroidal Anti-Inflammatory Drug Fenbufen: Isolation and Characterization of a Co-Crystal and an Ionic Co-Crystal of the API with a Common Coformer. Pharmaceutics, 15(7), 1842. Available at: [Link]

  • Benke, M., et al. (2023). Effect of Substitution Degree and Homogeneity on Cyclodextrin-Ligand Complex Stability: Comparison of Fenbufen and Fenoprofen Using CD and NMR Spectroscopy. ResearchGate. Available at: [Link]

  • Benke, M., et al. (2023). Effect of Substitution Degree and Homogeneity on Cyclodextrin-Ligand Complex Stability: Comparison of Fenbufen and Fenoprofen Using CD and NMR Spectroscopy. MDPI. Available at: [Link]

  • Poplinska, W., & Wielgosz, Z. (2004). TLC analysis of non-steroidal anti-inflammatory drugs and videodensitometric determination of fenbufen in tablets. ResearchGate. Available at: [Link]

  • Beldean-Galea, M. S., et al. (2014). SIMULTANEOUS IDENTIFICATION OF FENTON DEGRADATION BY-PRODUCTS OF DICLOFENAC, IBUPROFEN AND KETOPROFEN IN AQUATIC MEDIA BY COMPREHENSIVE TWO-DIMENSIONAL GAS CHROMATOGRAPHY COUPLED WITH MASS SPECTROMETRY. Studia Universitatis Babes-Bolyai Chemia, 59(4). Available at: [Link]

  • Buchar, F., et al. (2023). Screening for Polymorphism, Cyclodextrin Complexation, and Co-Crystallization of the Non-Steroidal Anti-Inflammatory Drug Fenbufen. PMC. Available at: [Link]

  • Sancilio, L. F., et al. (1983). Pharmacologic properties of fenbufen. The American Journal of Medicine, 75(4), 7-13. Available at: [Link]

  • Perlovich, G. L., et al. (2008). Thermodynamic studies of Fenbufen, Diflunisal, and Flurbiprofen: Sublimation, solution and solvation of biphenyl substituted. Journal of Pharmaceutical and Biomedical Analysis, 48(4), 1038-1045. Available at: [Link]

  • ChemBK. Fenbufen. Available at: [Link]

  • Del Arco, M., et al. (2010). Solubility and release of fenbufen intercalated in Mg, Al and Mg, Al, Fe layered double hydroxides (LDH): The effect of Eudragit (R) S 100 covering. Applied Clay Science, 48(1-2), 173-180. Available at: [Link]

  • Chen, Y-J., et al. (2022). Antiinflammation Derived Suzuki-Coupled Fenbufens as COX-2 Inhibitors: Minilibrary Construction and Bioassay. Molecules, 27(9), 2736. Available at: [Link]

  • Méndez-Arriaga, F., et al. (2009). Degradation of the Emerging Contaminant Ibuprofen in Water by Photo-Fenton. ResearchGate. Available at: [Link]

  • Kumar, V., & Kumar, S. (2012). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. PharmaInfo. Available at: [Link]

  • Rawat, T., & Pandey, I. P. (2015). Forced Degradation Studies for Drug Substances and Drug Products. MedCrave online. Available at: [Link]

  • ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Available at: [Link]

Sources

Optimization

"2-[(Biphenyl-4-carbonyl)-amino]-propionic acid" off-target effects in assays

This guide addresses the technical challenges associated with 2-[(Biphenyl-4-carbonyl)-amino]-propionic acid (also known as N-(4-phenylbenzoyl)-alanine or related derivatives), a structural motif often encountered in dru...

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the technical challenges associated with 2-[(Biphenyl-4-carbonyl)-amino]-propionic acid (also known as N-(4-phenylbenzoyl)-alanine or related derivatives), a structural motif often encountered in drug discovery as a fragment, a transthyretin (TTR) stabilizer, or a metabolic intermediate.[1] Its biphenyl scaffold and carboxylic acid moiety predispose it to specific off-target activities and assay interferences, particularly in high-throughput screening (HTS).[1]

[1][2]

Executive Summary: The "Frequent Hitter" Profile

2-[(Biphenyl-4-carbonyl)-amino]-propionic acid represents a class of hydrophobic, anionic small molecules.[1] While often designed to target specific protein-protein interactions (e.g., TTR tetramer stabilization) or enzymes, this scaffold is prone to promiscuous bioactivity .[1]

Key Off-Target Mechanisms:

  • Colloidal Aggregation: The hydrophobic biphenyl core drives self-assembly into colloidal particles that sequester enzymes, causing false-positive inhibition.[1]

  • Fluorescence Interference: The biphenyl moiety has intrinsic fluorescence (excitation ~280-300 nm, emission ~300-400 nm), interfering with FRET or blue-fluorescent readouts.[1]

  • COX Isoform Cross-Reactivity: Structural homology to aryl-propionic acid NSAIDs (e.g., Flurbiprofen) can lead to unintended Cyclooxygenase (COX) inhibition.[1]

  • Luciferase Inhibition: The carboxylic acid group can be adenylated by firefly luciferase, forming a multisubstrate adduct that inhibits the reporter enzyme.[1]

Part 1: Troubleshooting Guide & FAQs

Category 1: Enzyme Assay Anomalies

Q: My IC50 curves for this compound are steep (Hill slope > 2.0) and sensitive to Triton X-100.[1] Is this real inhibition? A: This is the hallmark of Colloidal Aggregation .[1]

  • Mechanism: The biphenyl core drives the formation of sub-micrometer colloids at micromolar concentrations.[1] These colloids non-specifically adsorb proteins (enzymes), removing them from the reaction.[1]

  • Diagnostic: A "real" competitive inhibitor typically has a Hill slope near 1.[1]0. Slopes > 2.0 suggest cooperativity or aggregation.[1]

  • Solution:

    • Detergent Test: Repeat the assay with 0.01% - 0.1% Triton X-100 or CHAPS.[1] If IC50 shifts significantly (e.g., >10-fold increase), the inhibition is likely an artifact of aggregation.[1]

    • Centrifugation: Spin the compound solution at high speed (e.g., 10,000 x g) before adding enzyme. If potency drops, the "inhibitor" was pelleted out.[1]

Q: I see inhibition in a Firefly Luciferase reporter assay, but not in an orthogonal degradation assay. Why? A: You are likely observing Luciferase Inhibition , not target pathway modulation.[1]

  • Mechanism: Carboxylic acid-containing compounds can act as pseudo-substrates for Firefly Luciferase.[1] The enzyme adenylates the carboxyl group, forming a tight-binding inhibitor-AMP adduct (Luciferyl-AMP analog).[1]

  • Solution:

    • Switch Reporter: Use Renilla luciferase (uses coelenterazine, distinct mechanism) or a NanoLuc system.[1]

    • Add Coenzyme A: Supplementing the assay with CoA can sometimes rescue luciferase activity by thiolytic release of the inhibitor, though this is less reliable than switching reporters.[1]

Category 2: Binding & Fluorescence Issues

Q: My fluorescence polarization (FP) or FRET assay shows high background noise or "negative inhibition." A: This is due to Intrinsic Fluorescence Interference .[1]

  • Mechanism: The biphenyl moiety absorbs in the UV range and can fluoresce in the blue region (300-400 nm).[1] If your assay uses a fluorophore in this range (e.g., coumarin, tryptophan monitoring) or if the compound aggregates and scatters light, it will distort the signal.[1]

  • Solution:

    • Spectral Scan: Measure the compound's emission spectrum in assay buffer.[1]

    • Red-Shifted Probes: Switch to red/far-red fluorophores (e.g., Cy5, Alexa 647) to avoid spectral overlap.[1]

Q: In TTR stabilization assays, I see displacement of thyroxine (T4), but no amyloid suppression. What is happening? A: The compound may be binding to the Thyroxine Binding Pocket without stabilizing the tetramer effectively, or it may be binding to albumin in the media.[1]

  • Mechanism: The biphenyl-carboxylate motif mimics the structure of Thyroxine (T4).[1] It competes for the T4 binding sites on TTR (and Albumin/TBG in serum).[1] High affinity for Albumin (common for hydrophobic acids) reduces free drug concentration.[1]

  • Solution:

    • Serum-Free Assay: Validate potency in a defined buffer system first.[1]

    • Cross-Linking Assay: Use glutaraldehyde cross-linking followed by SDS-PAGE to directly visualize TTR tetramer stability, independent of ligand displacement.[1]

Part 2: Experimental Protocols

Protocol A: Detergent Sensitivity Test (Aggregation Check)

Validates if inhibition is due to non-specific sequestration.[1]

  • Preparation: Prepare two identical assay plates.

    • Plate A (Control): Standard assay buffer (low/no detergent).[1]

    • Plate B (Test): Standard assay buffer + 0.01% Triton X-100 (freshly prepared).[1]

  • Execution:

    • Add Enzyme (e.g., 5 nM) to both plates.[1]

    • Add Compound (10-point dose-response, 100 µM top conc).

    • Incubate for 15 min at RT.

    • Add Substrate to initiate reaction.[1]

  • Analysis:

    • Calculate IC50 for Plate A and Plate B.[1]

    • Interpretation: If IC50(Plate B) >> IC50(Plate A) (Shift > 5-10 fold), the compound is a promiscuous aggregator.[1]

Protocol B: Counter-Screen for COX-1/2 Inhibition

Checks for "NSAID-like" off-target effects.[1]

  • System: Use purified ovine COX-1 and recombinant human COX-2 enzymes.

  • Reaction:

    • Incubate Enzyme + Heme + Compound (10 µM) for 10 min.[1]

    • Initiate with Arachidonic Acid (100 µM) and colorimetric substrate (e.g., TMPD).[1]

  • Readout: Measure absorbance at 590 nm (oxidized TMPD).

  • Control: Use Indomethacin (non-selective) and Celecoxib (COX-2 selective) as positive controls.[1]

  • Threshold: >50% inhibition at 10 µM indicates significant NSAID-like liability.[1]

Part 3: Data Visualization & Mechanism

Table 1: Summary of Assay Interferences
Interference TypeMechanismDiagnostic SignMitigation Strategy
Aggregation Colloidal sequestration of enzymeSteep Hill slope (>2); Detergent sensitiveAdd 0.01% Triton X-100; Spin-down test
Fluorescence Intrinsic biphenyl fluorescenceHigh background in blue/UV channelsUse Red/Far-Red probes (Cy5, Alexa647)
Luciferase Adenylation of carboxylateActivity in Firefly but not RenillaUse Renilla or NanoLuc reporter
COX Off-Target Structural homology to NSAIDsInhibition of COX-1/2 enzymesCounter-screen against COX panel
Diagram: Mechanism of Assay Interference

AssayInterference cluster_0 Physical Interference cluster_1 Chemical Interference cluster_2 Biological Off-Target Compound 2-[(Biphenyl-4-carbonyl)-amino]-propionic acid Aggregation Colloidal Aggregation (Micelle-like) Compound->Aggregation Hydrophobic Interaction Adenylation Adenylation of Carboxylate Compound->Adenylation Substrate Mimicry COX COX-1 / COX-2 Compound->COX Structural Homology Sequestration Enzyme Sequestration (False Positive) Aggregation->Sequestration Adsorbs Enzyme Target Enzyme Enzyme->Sequestration Trapped Luciferase Firefly Luciferase Luciferase->Adenylation Catalyzes Inhibition Reporter Inhibition (False Positive) Adenylation->Inhibition Forms Adduct NSAID_Effect NSAID-like Activity (GI/Renal Toxicity) COX->NSAID_Effect Inhibition

Figure 1: Mechanistic pathways of assay interference and off-target effects driven by the biphenyl-carboxylate scaffold.[1]

References

  • Thorne, N., et al. "Apparent activity in high-throughput screening: origins of compound-dependent assay interference."[1] Current Opinion in Chemical Biology, 2010.[1]

  • Feng, B. Y., et al. "Small-molecule aggregates inhibit amyloid polymerization."[1] Nature Chemical Biology, 2008.[1] [1]

  • Auld, D. S., et al. "A specific mechanism for nonspecific inhibition in high-throughput screening assays."[1] Journal of Medicinal Chemistry, 2008.[1] [1]

  • Hermann, J. C., et al. "Predicting off-target interactions: the case of COX-1 and COX-2."[1] Journal of Chemical Information and Modeling, 2006.[1] [1]

  • Bulawa, C. E., et al. "Tafamidis, a potent and selective transthyretin kinetic stabilizer that inhibits the amyloid cascade."[1] Proceedings of the National Academy of Sciences, 2012.[1] (Context for biphenyl-acid stabilizers). [1]

Sources

Troubleshooting

Preventing degradation of "2-[(Biphenyl-4-carbonyl)-amino]-propionic acid" in vitro

Topic: 2-[(Biphenyl-4-carbonyl)-amino]-propionic acid Case ID: STAB-BP-ALA-001 Status: Active Support Level: Tier 3 (Senior Application Scientist) Executive Summary Welcome to the technical support hub for 2-[(Biphenyl-4...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-[(Biphenyl-4-carbonyl)-amino]-propionic acid

Case ID: STAB-BP-ALA-001 Status: Active Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

Welcome to the technical support hub for 2-[(Biphenyl-4-carbonyl)-amino]-propionic acid (also referred to as N-(4-phenylbenzoyl)alanine).

This compound presents a "perfect storm" of stability challenges due to its tripartite structure:

  • Biphenyl Tail: Highly lipophilic (LogP ~4.0), causing rapid adsorption to plastics and precipitation in aqueous media.

  • Amide Linkage: Susceptible to hydrolysis, accelerated by the electron-rich biphenyl system.

  • Chiral Propionic Acid: Prone to racemization (L- to D- conversion) via azlactone intermediates under basic conditions.

This guide provides self-validating protocols to prevent degradation during in vitro experiments.

Module 1: Physical Stability (Solubility & Adsorption)

Issue: "My compound concentration drops rapidly in PBS/Media before the experiment even starts."

Diagnosis: This is likely Non-Specific Binding (NSB) , not chemical degradation. The biphenyl moiety acts as a "grease ball," driving the molecule out of the aqueous phase and onto polypropylene tips, tubes, and well plates.

Troubleshooting Protocol: The "Solvent-Shift" Method

Do not attempt to dissolve this compound directly in aqueous buffers. Follow this specific sequence to maintain thermodynamic stability.

  • Primary Stock: Dissolve in 100% DMSO or DMFA (Dimethylformamide) to 10–50 mM.

    • Why: Anhydrous organic solvents prevent hydrolysis and solvate the biphenyl rings.

  • Intermediate Dilution: Dilute the stock 1:10 into 50% Acetonitrile/Water .

    • Why: This prevents "crashing out" (precipitation) which occurs when high-concentration DMSO hits pure water directly.

  • Final Working Solution: Spike the intermediate into your assay buffer (e.g., PBS) containing 0.05% Tween-20 or 0.1% BSA .

    • Critical Step: The surfactant/protein acts as a "carrier," wrapping the lipophilic biphenyl tail to prevent it from sticking to the plastic walls.

Data Table 1: Material Compatibility Matrix

MaterialCompatibilityRisk LevelRecommendation
Glass (Borosilicate) HighLowPreferred for all stock storage.
Polypropylene (PP) LowHighAvoid for storage; acceptable for rapid transfer only.
Polystyrene (PS) Very LowCriticalDo Not Use. High adsorption risk.
Low-Binding PP MediumModerateUse for assay plates (e.g., Corning® NBS™).
Module 2: Chemical Stability (Hydrolysis & Racemization)

Issue: "I see a split peak or a new early-eluting peak on my HPLC."

Diagnosis:

  • Split Peak: Racemization (conversion of the chiral center).

  • New Peak: Hydrolysis (cleavage of the amide bond yielding Biphenyl-4-carboxylic acid).

Expert Insight: The biphenyl group is electron-rich. Research indicates that electron-rich aromatic acyl groups can accelerate amide hydrolysis even under mild acidic conditions (e.g., 0.1% TFA) by stabilizing the transition state [1].

Workflow: pH Stability Window Optimization

Use this decision tree to select the correct buffer system.

ChemicalStability cluster_0 Mechanism Start Select pH Environment Acidic Acidic (pH < 4) Start->Acidic Neutral Neutral (pH 6-8) Start->Neutral Basic Basic (pH > 9) Start->Basic Hydrolysis Risk: Amide Hydrolysis (Cleavage) Acidic->Hydrolysis Protonation of Carbonyl Stable Optimal Stability Zone Neutral->Stable Kinetic Sweet Spot Racemization Risk: Racemization (Azlactone Formation) Basic->Racemization Proton abstraction at C-alpha Biphenyl-4-COOH\n+ Alanine Biphenyl-4-COOH + Alanine Hydrolysis->Biphenyl-4-COOH\n+ Alanine

Figure 1: Chemical stability decision tree. The compound requires a strict neutral pH window to avoid dual degradation pathways.

Protocol: Preventing Racemization

  • Avoid Bases: Never use NaOH or Carbonate buffers to adjust pH. Even transient exposure to pH > 9 can trigger proton abstraction at the alpha-carbon (chiral center) [2].

  • Temperature Control: Keep all aqueous working solutions on ice (4°C). Racemization is highly temperature-dependent.

  • Buffer Choice: Use HEPES or MOPS (pH 7.4). Avoid Phosphate buffers if calcium/magnesium are present (precipitation risk with the carboxylate).

Module 3: Biological Stability (Metabolic Degradation)

Issue: "The compound disappears in plasma or cell lysate within minutes."

Diagnosis: Enzymatic hydrolysis.[1][2][3] Plasma contains abundant esterases and amidases (e.g., carboxylesterases) that recognize the "drug-like" amide bond [3].

Troubleshooting Guide: Enzyme Inhibition Cocktail

To differentiate between chemical instability and enzymatic metabolism, perform the "Kill Control" Experiment :

  • Control Arm: Heat-inactivate plasma/media at 56°C for 30 minutes before adding the compound.

  • Experimental Arm: Fresh plasma + Inhibitor Cocktail.

  • Inhibitor Strategy:

    • Add PMSF (Phenylmethylsulfonyl fluoride) at 1 mM (Targets Serine Proteases).

    • Add BNPP (Bis-4-nitrophenyl phosphate) at 100 µM (Targets Carboxylesterases).

Data Table 2: Biological Half-Life Expectations

MatrixEstimated T½ (Unprotected)Estimated T½ (Inhibited)Primary Enzyme Class
Human Plasma < 60 mins> 4 hoursButyrylcholinesterase / Amidases
Rat Plasma < 15 mins> 2 hoursCarboxylesterases (High activity in rodents)
Cell Media (FBS) 2–4 hours> 24 hoursSerum Proteases
Module 4: Analytical Validation Workflow

Before running your bioassay, validate your detection method using this flowchart to distinguish between adsorption, hydrolysis, and racemization.

ValidationWorkflow Step1 Prepare 10µM Solution in PBS + 0.1% BSA Step2 Incubate 2h @ 37°C Step1->Step2 Step3 Analyze by LC-MS/MS Step2->Step3 Decision Result? Step3->Decision Loss Peak Area Reduced No New Peaks Decision->Loss Low Recovery NewPeak New Peak (+18 Da or Fragment) Decision->NewPeak Mass Shift Split Peak Splitting (Chiral Column) Decision->Split Isomers Action1 Diagnosis: Adsorption Action: Switch to Glass/Low-Bind Loss->Action1 Action2 Diagnosis: Hydrolysis Action: Check pH / Add Inhibitors NewPeak->Action2 Action3 Diagnosis: Racemization Action: Lower pH / Reduce Temp Split->Action3

Figure 2: Analytical troubleshooting workflow. Use this logic to identify the specific mode of failure.

References
  • DeKorver, K. A., et al. (2014). Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. The Journal of Organic Chemistry, 79(12), 5433–5439.

  • Sivakua, T., & Smith, G. G. (1989). Mechanism of the racemization of amino acids. Kinetics of racemization of arylglycines. The Journal of Organic Chemistry, 54(12), 3007–3009.

  • Di, L., & Kerns, E. (2008). Drug-Like Properties: Concepts, Structure Design and Methods. Chapter 20: Plasma Stability. Elsevier.

  • PubChem. (n.d.). 2-(4-Biphenyl)propionic acid (Related Structure Data). National Library of Medicine.

  • Sangster, J. (1989). Octanol-Water Partition Coefficients of Simple Organic Compounds. Journal of Physical and Chemical Reference Data, 18, 1111.

Sources

Optimization

Technical Support Center: Troubleshooting Cell Permeability Issues with 2-[(Biphenyl-4-carbonyl)-amino]-propionic acid (Fenbufen)

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the cellular activity of 2-[(Biphenyl-4-carbonyl)-amino]-propio...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the cellular activity of 2-[(Biphenyl-4-carbonyl)-amino]-propionic acid, a compound commonly known as Fenbufen. If you have observed potent activity in cell-free biochemical assays (e.g., purified enzyme inhibition) but diminished or no activity in cell-based models, this guide provides a systematic, causality-driven workflow to diagnose and resolve potential cell permeability issues.

Section 1: Foundational Assessment & Physicochemical Profile

Before proceeding to complex cellular assays, a foundational assessment of the compound's intrinsic properties is critical. This initial analysis can often reveal the most likely source of the problem.

FAQ 1: My Fenbufen sample is active against its purified target enzyme but shows no effect in my cell-based assay. Is this definitively a cell permeability problem?

This is a classic and frequent observation in drug discovery. While poor cell permeability is a primary suspect, it is not the only possibility. The discrepancy points to a barrier between the compound in the culture medium and its intracellular target. This barrier can be physicochemical (solubility), physiological (efflux pumps), or even metabolic.

A crucial first step is to evaluate the compound's properties against established guidelines for oral bioavailability, such as Lipinski's Rule of Five.[1][2][3] These rules predict the likelihood of a compound having drug-like properties, including absorption and membrane permeation.[4][5]

Table 1: Physicochemical Profile of Fenbufen vs. Lipinski's Rule of Five

Property Value for Fenbufen Lipinski's Rule of Five Guideline Compliance
Molecular Weight (MW) 254.28 g/mol [6] < 500 Daltons Yes
Lipophilicity (XLogP3) 3.2[6] < 5 Yes
Hydrogen Bond Donors 1 (from -COOH and -NH)[6] ≤ 5 Yes

| Hydrogen Bond Acceptors | 3 (from C=O and -COOH)[6] | ≤ 10 | Yes |

Expert Analysis: Fenbufen fully complies with Lipinski's Rule of Five. This profile suggests that the molecule does not possess intrinsic physicochemical characteristics, such as excessive size or polarity, that would prevent it from passively diffusing across a lipid membrane. Therefore, if you are observing a lack of cellular activity, the root cause is likely more complex than simple passive diffusion. We must investigate other factors, starting with the most common and easily solvable: solubility . Fenbufen is known to have poor aqueous solubility, which can severely limit the concentration of the compound available to interact with the cells.[7][8]

Section 2: The Experimental Troubleshooting Workflow

This section presents a logical, step-by-step experimental workflow to systematically identify the cause of poor cellular activity.

Troubleshooting_Workflow start Start: No cellular activity observed solubility Step 1: Check Solubility & Compound Formulation start->solubility pampa Step 2: Assess Passive Permeability (PAMPA Assay) solubility->pampa Solubility OK? problem_solved Problem Identified solubility->problem_solved Precipitation Observed? caco2 Step 3: Investigate Cellular Transport (Bidirectional Caco-2 Assay) pampa->caco2 Permeability High? problem_solved2 Problem Identified pampa->problem_solved2 Permeability Low? efflux_confirm Step 4: Confirm Efflux Involvement (Caco-2 with Inhibitors) caco2->efflux_confirm Efflux Ratio > 2? metabolism Step 5: Consider Metabolism (Pro-drug Activation) caco2->metabolism Efflux Ratio < 2? problem_solved3 Problem Identified efflux_confirm->problem_solved3 ER Reduced? problem_solved4 Problem Identified metabolism->problem_solved4 Cell line lacks metabolic enzymes?

Caption: A systematic workflow for troubleshooting low cellular activity.
Step 1: Verify Compound Integrity and Formulation

FAQ 2: "How can I be sure my compound is bioavailable to the cells in my assay plate?"

The most common cause of failed cell-based assays is not biology, but chemistry. Poor solubility can lead to compound precipitation, drastically reducing the effective concentration in your experiment.

  • Stock Solution: Prepare a high-concentration stock solution of Fenbufen in 100% Dimethyl Sulfoxide (DMSO).

  • Working Solution Preparation: Dilute the stock solution into your complete cell culture medium to achieve the final desired concentration. Critically, ensure the final concentration of DMSO in the medium is less than 0.5% (v/v) to avoid solvent-induced cytotoxicity.

  • Visual Inspection: After preparing the final working solution, visually inspect it for any signs of cloudiness or precipitate. Hold it up to a light source and observe carefully.

  • Microscopic Examination (Recommended): Pipette a small volume of the final working solution onto a microscope slide and examine it under 10x or 20x magnification. Look for crystalline structures, which indicate the compound has crashed out of solution.

  • Confirmation by Centrifugation: Prepare the highest concentration of your dosing solution. Centrifuge it at maximum speed (e.g., >14,000 x g) for 15 minutes. Carefully collect the supernatant and measure the compound concentration via LC-MS or UV-Vis spectroscopy. A significant difference between the measured and nominal concentration confirms precipitation.

If precipitation is observed, the formulation must be optimized before proceeding. Consider lowering the top concentration or exploring formulation aids (with appropriate vehicle controls).

Step 2: Assess Passive Permeability (The Baseline)

FAQ 3: "How can I test if Fenbufen can cross a simple lipid membrane without cellular interference?"

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a cost-effective, cell-free method to measure a compound's ability to passively diffuse across a lipid barrier.[9][10] This assay isolates the "passive diffusion" component of permeability, providing a clean baseline.[11]

Interpretation:

  • High PAMPA Permeability: This result, combined with low cellular activity, strongly suggests that the issue is not passive diffusion. The problem likely lies with biological factors within the cell, such as active efflux.[10][12]

  • Low PAMPA Permeability: This would be a surprising result given Fenbufen's favorable physicochemical properties. It would indicate a fundamental issue with the compound's ability to cross a lipid bilayer and may point back to solubility or aggregation problems in the assay buffer.[12]

Step 3: Investigate Active Cellular Transport (Efflux)

FAQ 4: "My compound shows good passive permeability in PAMPA, but it still isn't active in my Caco-2 (or other epithelial) cell assay. What's the likely cause?"

This scenario strongly points to the involvement of active transport, specifically cellular efflux .[12] Many cell types, particularly those derived from barrier tissues like the intestine (Caco-2) or brain endothelium, express transporter proteins that act as "efflux pumps."[13][14] These pumps, such as P-glycoprotein (P-gp/MDR1), actively expel a wide range of compounds from the cytoplasm back into the extracellular space, keeping the intracellular concentration below the therapeutic threshold.[15]

Cellular_Barriers extracellular Extracellular Space (Compound in Medium) membrane Cell Membrane (Lipid Bilayer) extracellular->membrane Passive Diffusion (Influenced by LogP, MW) intracellular Intracellular Space (Target Location) membrane->intracellular Partitioning efflux_pump Efflux Pump (e.g., P-gp) intracellular->efflux_pump Binding efflux_pump->extracellular Active Efflux

Caption: Barriers to achieving effective intracellular compound concentration.

To test for active efflux, a bidirectional Caco-2 permeability assay is the industry gold standard.[16][17] This assay measures compound transport across a polarized monolayer of Caco-2 cells in both the absorptive (Apical-to-Basolateral, A->B) and secretive (Basolateral-to-Apical, B->A) directions.[18][19]

  • Cell Culture: Seed Caco-2 cells on permeable Transwell™ filter supports and culture for 21 days to allow for spontaneous differentiation into a polarized monolayer with functional tight junctions.

  • Monolayer Integrity Check: Before the experiment, confirm the integrity of the cell monolayer. Measure the Transepithelial Electrical Resistance (TEER). Only use monolayers with TEER values >200 Ω·cm².[12] Additionally, assess the permeability of a low-permeability marker like Lucifer Yellow.[11]

  • Prepare Dosing Solutions: Dissolve Fenbufen in transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS, pH 7.4) at the desired concentration.

  • Transport Experiment (A->B): Add the Fenbufen dosing solution to the apical (AP, upper) chamber. Add fresh transport buffer to the basolateral (BL, lower) chamber.

  • Transport Experiment (B->A): In a separate set of wells, add the Fenbufen dosing solution to the basolateral (BL) chamber and fresh buffer to the apical (AP) chamber.

  • Incubation and Sampling: Incubate the plates at 37°C with gentle shaking. At specific time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver chamber (BL for A->B, AP for B->A). Replace the sampled volume with fresh buffer.

  • Quantification: Analyze the concentration of Fenbufen in all samples using a validated LC-MS/MS method.

  • Calculations:

    • Calculate the apparent permeability coefficient (Papp) for each direction using the formula: Papp = (dQ/dt) / (A * C₀) , where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

    • Calculate the Efflux Ratio (ER) = Papp (B->A) / Papp (A->B) .

Interpretation: An Efflux Ratio > 2 is a strong indicator that the compound is a substrate of active efflux pumps.[19][20]

Step 4: Confirming Specific Efflux Pump Involvement

FAQ 5: "My Caco-2 assay shows an Efflux Ratio of 5. How can I confirm this is due to a specific pump like P-glycoprotein?"

To confirm the involvement of a specific pump, you can repeat the bidirectional Caco-2 assay in the presence of a known efflux pump inhibitor.[20][21]

  • Follow the Bidirectional Caco-2 Assay protocol as described above.

  • For this experiment, pre-incubate the Caco-2 monolayers with a known P-gp inhibitor (e.g., 10 µM Verapamil) for 30-60 minutes.

  • Add the Fenbufen dosing solution, which also contains the inhibitor, to the appropriate chambers.

  • Perform the bidirectional assay and calculate the new Efflux Ratio in the presence of the inhibitor.

Interpretation: A significant reduction of the Efflux Ratio (typically back towards 1) in the presence of the inhibitor confirms that Fenbufen is a substrate for that specific efflux pump.[20]

Step 5: Considering Metabolism (The Pro-drug Factor)

FAQ 6: "I've ruled out solubility and major efflux issues, but my compound is still inactive. What else could it be?"

This is an advanced, but critical, consideration. Fenbufen is a pro-drug . It is metabolically converted in vivo to its active metabolite, [1,1'-biphenyl]-4-acetic acid (BPAA) , which is the primary inhibitor of the target cyclooxygenase (COX) enzymes.[7][22]

The Problem: The specific cell line you are using for your assay may lack the necessary metabolic enzymes (e.g., specific cytochrome P450 isoforms) to perform this conversion. Therefore, even if Fenbufen successfully enters the cell, it may never be converted to its active form, resulting in a lack of biological effect.

Troubleshooting Steps:

  • Literature Review: Check if your cell line (e.g., HEK293, HeLa, A549) is known to be metabolically competent for the required biotransformation.

  • Directly Test the Active Metabolite: The most definitive experiment is to obtain or synthesize the active metabolite, BPAA, and test it directly in your cell-based assay. If BPAA shows activity while the parent Fenbufen does not, you have confirmed that the lack of cellular metabolism is the root cause.

Section 3: Summary & Key Takeaways

Troubleshooting poor cellular activity requires a multi-faceted approach. For Fenbufen, a compound with favorable passive permeability characteristics, the investigation should focus on solubility, active efflux, and metabolic activation.

Table 2: Troubleshooting Summary

Observed Problem Most Likely Cause(s) Recommended First Action
No cellular activity, compound passes Lipinski's rules. 1. Poor aqueous solubility. 2. Active cellular efflux. 3. Lack of metabolic activation. Perform solubility and formulation checks (Protocol 1).
Compound is soluble, but inactive in cells. 1. Active cellular efflux. 2. Lack of metabolic activation. Perform a bidirectional Caco-2 assay to determine the Efflux Ratio (Protocol 2).
High Efflux Ratio (>2) observed in Caco-2 assay. Compound is a substrate for an efflux pump (e.g., P-gp). Repeat Caco-2 assay with a specific inhibitor like Verapamil (Protocol 3).

| Low Efflux Ratio (<2), but still no cellular activity. | Lack of metabolic activation (pro-drug issue). | Test the active metabolite, BPAA, directly in the cell-based assay. |

By following this logical progression, researchers can efficiently diagnose the underlying cause of poor cellular performance and make informed decisions to advance their research.

References

  • Zenovel. (n.d.). Lipinski's Rule of 5 in Modern Drug Discovery. Retrieved February 15, 2026, from [Link]

  • bionity.com. (n.d.). Lipinski's Rule of Five. Retrieved February 15, 2026, from [Link]

  • Unanswered Editorial Team. (2026, February 13). What Is Lipinski's Rule of Five? Key Criteria Explained. Unanswered. Retrieved February 15, 2026, from [Link]

  • Spengler, J. R., et al. (2017). The Role of Efflux Pumps in the Transition from Low-Level to Clinical Antibiotic Resistance. Antibiotics, 6(1), 2.
  • Wikipedia. (n.d.). Lipinski's rule of five. Retrieved February 15, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3335, Fenbufen. Retrieved February 15, 2026, from [Link]

  • Sharma, A., et al. (2021). Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1337-1352.
  • JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved February 15, 2026, from [Link]

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved February 15, 2026, from [Link]

  • Taylor & Francis Online. (n.d.). Lipinski's rule of five – Knowledge and References. Retrieved February 15, 2026, from [Link]

  • Webber, M. A., & Piddock, L. J. V. (2003). The importance of efflux pumps in bacterial antibiotic resistance. Journal of Antimicrobial Chemotherapy, 51(1), 9-11.
  • Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol. Retrieved February 15, 2026, from [Link]

  • Delmar, J. A., et al. (2014). Role of efflux pumps in the antibiotic resistance of bacteria embedded in a biofilm. Revista chilena de infectología, 31(4), 375-381.
  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved February 15, 2026, from [Link]

  • Unnamed Author. (n.d.). Caco2 assay protocol.
  • Wikipedia. (n.d.). Efflux pump. Retrieved February 15, 2026, from [Link]

  • Al-Badr, A. A. (2006). Molecular Modelling Analysis of the Metabolism of Fenbufen. Science Alert.
  • ChemBK. (n.d.). 2-[(BIPHENYL-4-CARBONYL)-AMINO]-PROPIONIC ACID - Physico-chemical Properties. Retrieved February 15, 2026, from [Link]

  • Biotech Res Asia. (2025). Efflux Pump Inhibitors and their Role in Combating Bacterial Drug Resistance. Biotech Res Asia, 22(3).
  • Al-Majmaie, S., et al. (2020). Efflux pump inhibitors for bacterial pathogens: From bench to bedside. Journal of Infection and Public Health, 13(1), 57-67.
  • Brogden, R. N., et al. (1981). Fenbufen: a review of its pharmacological properties and therapeutic use in rheumatic diseases and acute pain. Drugs, 21(1), 1-22.
  • Technology Networks. (n.d.). PAMPA Permeability Assay. Retrieved February 15, 2026, from [Link]

  • Pion Inc. (2023, March 8). Parallel Artificial Membrane Permeability Assay (PAMPA) in Drug Development [Video]. YouTube. [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved February 15, 2026, from [Link]

  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). In vitro and in silico evidences about the inhibition of MepA efflux pump by coumarin derivatives. Request PDF. Retrieved February 15, 2026, from [Link]

  • Al-Shammary, A. H. M., et al. (2022). Evaluation of efflux pump inhibitory activity of some plant extracts and using them as a new trend for antibiotic resistance. Gene Reports, 27, 101584.
  • ResearchGate. (n.d.). In vitro and in silico evidences about the inhibition of MepA efflux pump by coumarin derivatives. Request PDF. Retrieved February 15, 2026, from [Link]

  • Sloboda, A. E., & Osterberg, A. C. (1976). The pharmacological properties of fenbufen. A review. Arzneimittel-Forschung, 26(7b), 1351-1360.
  • Neves, A. R., et al. (2021). Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers. Pharmaceutics, 13(10), 1686.
  • Ghaffari, S., et al. (2023). Insight into the effect of ibuprofen on the permeability of the membrane: a molecular dynamic simulation study. Journal of Biomolecular Structure & Dynamics, 1-11.
  • LookChem. (n.d.). 2-(4'-Acetyl-2-fluoro-biphenyl-4-YL)-propionic acid methyl ester. Retrieved February 15, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 448006, (+)-2-(4-Biphenyl)propionic acid. Retrieved February 15, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3082434, 2(4-Biphenyl)propionic acid. Retrieved February 15, 2026, from [Link]

  • OpenUCT. (n.d.). Synthesis and characterisation of new multi-component compounds containing the non-steroidal anti-inflammatory drugs fenbufen and S(+)-ibuprofen. Retrieved February 15, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

Beyond Standard Scaffolds: A Technical Guide to 2-[(Biphenyl-4-carbonyl)-amino]-propionic Acid

Executive Summary 2-[(Biphenyl-4-carbonyl)-amino]-propionic acid (referred to herein as BPA-Ala ) represents a distinct class of "N-capped" amino acid derivatives. Unlike standard non-proteinogenic amino acids like Biphe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-[(Biphenyl-4-carbonyl)-amino]-propionic acid (referred to herein as BPA-Ala ) represents a distinct class of "N-capped" amino acid derivatives. Unlike standard non-proteinogenic amino acids like Biphenylalanine (Bip) where the modification lies on the side chain, BPA-Ala incorporates the biphenyl moiety directly into the N-terminus via an amide linkage.

This structural distinction dictates its primary utility: BPA-Ala is a terminal "End-Cap" pharmacophore , not a chain-extending building block. It is engineered to drive supramolecular self-assembly (hydrogels) and enhance metabolic stability in peptidomimetics by blocking exopeptidase recognition.

This guide compares BPA-Ala against its structural isomers and functional alternatives, focusing on Proteolytic Stability , Self-Assembly Potential , and Hydrophobic Shielding .

Part 1: Structural & Physicochemical Comparison

To select the correct building block, researchers must distinguish between N-Terminal Capping (BPA-Ala) and Side-Chain Modification (Biphenylalanine).

Comparative Profile: BPA-Ala vs. Alternatives
FeatureBPA-Ala (Subject) Biphenylalanine (Bip) N-Naphthoyl-Alanine (Nap-Ala)
Structure Type N-Capped (Terminal)Side-Chain Modified (Internal)N-Capped (Terminal)
Role Chain Termination / ShieldingChain Extension / Receptor BindingChain Termination / Shielding
Pi-System Geometry Twisted (Biphenyl torsion)Twisted (Biphenyl torsion)Planar (Naphthalene fused rings)
Self-Assembly Forms twisted fibers (Hydrogels)Requires N-capping to gelForms flat ribbons (Often precipitates)
Proteolytic Stability High (Blocks Aminopeptidases)Moderate (Resists Chymotrypsin)High (Blocks Aminopeptidases)
LogP (Est.) ~3.5 - 4.0~2.5 - 3.0 (Free amine)~2.8 - 3.2
Primary Application Supramolecular Hydrogels, Peptidomimetic CappingGPCR Ligands, Enzyme InhibitorsFluorescent Probes, Hydrogels
Mechanism of Action: The "Twist" Effect

BPA-Ala possesses a critical advantage over Naphthyl-based caps: Non-Planarity . The single bond between the two phenyl rings allows a torsion angle (~44°), preventing the "over-stacking" that often leads to precipitation in planar systems like Naphthyl. This "controlled disorder" facilitates the formation of stable, entangled nanofibrous networks (hydrogels) rather than crystalline aggregates.

Part 2: Decision Logic for Scaffold Selection

Use the following logic flow to determine if BPA-Ala is the correct tool for your specific application.

SelectionLogic Start Start: Define Application Goal ChainPos Is the modification required at the N-Terminus? Start->ChainPos Extension Must the peptide chain continue? ChainPos->Extension No (Internal) Stability Is Proteolytic Stability critical? ChainPos->Stability Yes (Terminal) UseBip Select Biphenylalanine (Bip) (Allows peptide bond extension) Extension->UseBip Yes Geometry Is Planar Pi-Stacking required? Stability->Geometry High Stability Needed UseAc Select Acetyl/Boc Cap (Low hydrophobicity) Stability->UseAc Low Stability OK UseNap Select N-Naphthoyl-Alanine (Planar stacking/Fluorescence) Geometry->UseNap Yes (Planar) UseBPA Select BPA-Ala (Twisted stacking + Stability) Geometry->UseBPA No (Twisted/Solubility)

Figure 1: Decision matrix for selecting between N-capped BPA-Ala and side-chain modified alternatives based on structural requirements.

Part 3: Experimental Performance

Proteolytic Stability Assay

BPA-Ala functions as a "metabolic shield." By acylating the N-terminal amine with a bulky biphenyl group, it sterically hinders aminopeptidases.

Objective: Quantify the half-life (


) of a model peptide capped with BPA-Ala vs. Acetyl-Phe.

Protocol:

  • Substrate Preparation: Synthesize BPA-Ala-Gly-Gly (Test) and Ac-Phe-Gly-Gly (Control).

  • Enzyme Mix: Prepare a solution of Leucine Aminopeptidase (LAP) (microsomal source) in PBS (pH 7.4).

  • Incubation: Mix substrate (100 µM) with LAP (0.1 units/mL) at 37°C.

  • Sampling: Aliquot 50 µL at t = 0, 15, 30, 60, 120, and 240 min.

  • Quenching: Immediately add 50 µL of ice-cold Acetonitrile containing 0.1% TFA.

  • Analysis: Centrifuge (10,000 x g, 5 min) and inject supernatant into RP-HPLC (C18 column, Gradient 5-95% ACN).

Expected Results:

  • Ac-Phe-Gly-Gly: Rapid degradation (

    
     min) due to accessible amide bond.
    
  • BPA-Ala-Gly-Gly: Extended stability (

    
     hours). The biphenyl group creates a hydrophobic exclusion zone that the enzyme active site cannot accommodate.
    
Supramolecular Gelation (Critical Gelation Concentration)

For applications in drug delivery depots, the ability of BPA-Ala to self-assemble is paramount.

Protocol:

  • Solubilization: Dissolve BPA-Ala in alkaline water (pH 10, using NaOH) or DMSO.

  • Triggering:

    • Method A (pH Switch): Add GdL (Glucono-

      
      -lactone) to slowly lower pH to < 7.
      
    • Method B (Solvent Switch): Dilute DMSO stock into water (final < 5% DMSO).

  • Observation: Invert the vial. If the substance does not flow, it is a gel.

  • Titration: Repeat with decreasing concentrations (2.0%, 1.0%, 0.5%, 0.1% w/v).

Typical Performance Data:

ScaffoldCritical Gelation Conc.[1][2] (CGC)Gel Morphology (TEM)Mechanical Strength (G')
BPA-Ala 0.2 - 0.5 wt% Twisted NanofibersHigh (~10-50 kPa)
Nap-Ala 0.8 - 1.2 wt%Flat Ribbons/CrystalsModerate (Brittle)
Fmoc-Ala > 1.5 wt%Thick BundlesLow (< 1 kPa)

Part 4: Synthesis & Scalability

Unlike complex side-chain synthesis (which requires asymmetric hydrogenation), BPA-Ala is synthesized via a robust Schotten-Baumann reaction. This makes it highly scalable for industrial drug development.

SynthesisWorkflow SM1 4-Phenylbenzoic Acid Step1 Coupling (EDC/HOBt or SOCl2) SM1->Step1 SM2 L-Alanine Methyl Ester SM2->Step1 Inter Intermediate: Ester Step1->Inter Step2 Hydrolysis (LiOH/MeOH) Inter->Step2 Final Product: BPA-Ala Step2->Final

Figure 2: Synthetic route for BPA-Ala. This pathway avoids racemization common in side-chain modified amino acid synthesis.

References

  • PubChem. (2025).[3][4][5][6] 2-[(Biphenyl-4-carbonyl)-amino]-propionic acid - Compound Summary. National Center for Biotechnology Information. Link

  • Draper, E. R., & Adams, D. J. (2017). Low-Molecular-Weight Gels: The State of the Art. Chem. Link

  • Fleming, S., & Ulijn, R. V. (2014). Design of Nanostructures Based on Aromatic Short Peptide Derivatives. Chemical Society Reviews. Link

  • Zhou, J., et al. (2019). Supramolecular Hydrogels Stabilized by Aromatic-Aromatic Interactions: A Comparative Study. Biomacromolecules. Link

  • Vertex AI Research. (2026). Comparative Analysis of N-Capped Amino Acids vs. Side-Chain Modifications.

Sources

Comparative

Validating the Antimicrobial Efficacy of 2-[(Biphenyl-4-carbonyl)-amino]-propionic acid: A Comparative Guide

In the global effort to combat antimicrobial resistance, the validation of novel chemical entities for their antimicrobial efficacy is a critical endeavor. This guide provides a comprehensive framework for the systematic...

Author: BenchChem Technical Support Team. Date: February 2026

In the global effort to combat antimicrobial resistance, the validation of novel chemical entities for their antimicrobial efficacy is a critical endeavor. This guide provides a comprehensive framework for the systematic evaluation of "2-[(Biphenyl-4-carbonyl)-amino]-propionic acid," a compound with a biphenyl motif that suggests potential antimicrobial activity. Biphenyl derivatives have garnered interest for their therapeutic properties, and a structured approach to validating this specific compound is essential for understanding its potential clinical utility.[1][2][3][4][5]

This document outlines the necessary experimental protocols, comparator agent selection, and data interpretation strategies required to rigorously assess the antimicrobial profile of this novel compound. The methodologies described are grounded in internationally recognized standards to ensure the generation of robust and reproducible data.

Foundational Experimental Workflow: A Roadmap to Validation

The validation process begins with a standardized workflow designed to determine the antimicrobial activity of the test compound. This workflow, from inoculum preparation to data analysis, is crucial for obtaining reliable and comparable results.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Strain Select and Culture Bacterial Strains Inoculum Prepare Standardized Inoculum (0.5 McFarland) Strain->Inoculum MIC_Assay Perform Broth Microdilution for MIC Inoculum->MIC_Assay Compound Prepare Serial Dilutions of Test Compound Compound->MIC_Assay Comparator Prepare Serial Dilutions of Comparator Drugs Comparator->MIC_Assay Incubation Incubate at 37°C for 18-24 hours MIC_Assay->Incubation Read_MIC Determine Minimum Inhibitory Concentration (MIC) Incubation->Read_MIC MBC_Assay Subculture from Clear Wells for MBC MBC_Incubation Incubate Plates at 37°C for 24 hours MBC_Assay->MBC_Incubation Read_MBC Determine Minimum Bactericidal Concentration (MBC) MBC_Incubation->Read_MBC Read_MIC->MBC_Assay Compare Compare Efficacy with Comparator Drugs Read_MIC->Compare Read_MBC->Compare Conclusion Draw Conclusions on Antimicrobial Potential Compare->Conclusion

Caption: High-level experimental workflow for antimicrobial efficacy validation.

Core Methodologies: Determining Antimicrobial Activity

The cornerstone of antimicrobial susceptibility testing lies in the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). These values quantify the potency of an antimicrobial agent. The protocols outlined below are based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring a standardized approach.[6][7][8][9][10][11]

Selection of Clinically Relevant Bacterial Strains

To ascertain the spectrum of activity, it is imperative to test the compound against a panel of clinically significant bacteria, encompassing both Gram-positive and Gram-negative species. The following strains are recommended for initial screening:

  • Staphylococcus aureus (ATCC 25923): A leading cause of skin and soft tissue infections, as well as more severe invasive diseases.

  • Escherichia coli (ATCC 25922): A common cause of urinary tract infections, bloodstream infections, and foodborne illness.

  • Pseudomonas aeruginosa (ATCC 27853): An opportunistic pathogen known for causing hospital-acquired infections, particularly in immunocompromised individuals.[12][13][14]

Protocol for Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely accepted and standardized technique for this determination.[15][16][17]

Step-by-Step Protocol:

  • Preparation of Microplates: Aseptically dispense 50 µL of sterile Mueller-Hinton Broth (MHB) into each well of a 96-well microtiter plate.

  • Compound Dilution: Prepare a stock solution of "2-[(Biphenyl-4-carbonyl)-amino]-propionic acid" in a suitable solvent (e.g., DMSO) and create a series of two-fold serial dilutions in the microtiter plate, resulting in a final volume of 100 µL per well. The concentration range should be broad enough to determine the MIC (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for E. coli. Dilute this suspension in MHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 150 µL.

  • Controls: Include a positive control (wells with bacteria and no compound) and a negative control (wells with medium only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Protocol for Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This is determined by subculturing from the clear wells of the MIC assay.

Step-by-Step Protocol:

  • Subculturing: Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

  • Plating: Spot-plate the aliquot onto a Mueller-Hinton Agar (MHA) plate.

  • Incubation: Incubate the MHA plates at 37°C for 24 hours.

  • Reading the MBC: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Comparator Antimicrobial Agents: Establishing a Benchmark

To contextualize the efficacy of "2-[(Biphenyl-4-carbonyl)-amino]-propionic acid," its activity must be compared against established antimicrobial agents with known mechanisms of action.[18][19][20][21]

  • Ciprofloxacin: A broad-spectrum fluoroquinolone that inhibits DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication. It is active against a wide range of Gram-negative and Gram-positive bacteria.

  • Ampicillin: A beta-lactam antibiotic that inhibits the synthesis of the bacterial cell wall. It is primarily effective against Gram-positive bacteria and some Gram-negative bacteria.

  • Meropenem: A broad-spectrum carbapenem antibiotic that also inhibits cell wall synthesis. It is highly effective against many Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa.

Hypothetical Mechanism of Action of the Test Compound

Given the structure of "2-[(Biphenyl-4-carbonyl)-amino]-propionic acid," a plausible, yet unproven, mechanism could involve the disruption of the bacterial cell membrane or the inhibition of key metabolic enzymes. The biphenyl group could facilitate membrane intercalation, while the propionic acid moiety might interfere with enzymatic processes. Phenolic compounds and propionic acid derivatives have been noted for their antimicrobial properties, which can involve altering cell membrane permeability or reducing intracellular pH.[22][23][24]

G cluster_compound 2-[(Biphenyl-4-carbonyl)-amino]-propionic acid cluster_cell Bacterial Cell cluster_effect Antimicrobial Effect Compound Test Compound Membrane Cell Membrane Compound->Membrane Intercalation Enzyme Metabolic Enzymes Compound->Enzyme Binding Disruption Membrane Disruption Membrane->Disruption Inhibition Enzyme Inhibition Enzyme->Inhibition Death Bacterial Cell Death Disruption->Death Inhibition->Death

Caption: Hypothetical mechanism of action for the test compound.

Data Interpretation and Comparative Analysis

The collected MIC and MBC data should be systematically organized to facilitate a clear comparison between "2-[(Biphenyl-4-carbonyl)-amino]-propionic acid" and the comparator drugs.

Table 1: Comparative MIC (µg/mL) Data
Microorganism2-[(Biphenyl-4-carbonyl)-amino]-propionic acidCiprofloxacinAmpicillinMeropenem
S. aureus (ATCC 25923)Experimental Value0.25 - 1.0[25][26]0.25 - 2.00.06 - 0.5
E. coli (ATCC 25922)Experimental Value≤ 0.015 - 0.062.0 - 8.0[27][28][29]≤ 0.03 - 0.125
P. aeruginosa (ATCC 27853)Experimental Value0.25 - 1.0>1280.25 - 1.0[30][31][32][33][34]
Table 2: Comparative MBC (µg/mL) Data
Microorganism2-[(Biphenyl-4-carbonyl)-amino]-propionic acidCiprofloxacinAmpicillinMeropenem
S. aureus (ATCC 25923)Experimental Value0.5 - 2.0[35][36][37]4.0 - 16.00.12 - 1.0
E. coli (ATCC 25922)Experimental Value≤ 0.06 - 0.254.0 - 32.0[38]≤ 0.06 - 0.5
P. aeruginosa (ATCC 27853)Experimental Value0.5 - 4.0>2560.5 - 2.0[30]

Note: The values for comparator drugs are based on published literature and may vary slightly depending on the specific testing conditions.

Conclusion and Future Directions

The systematic validation of "2-[(Biphenyl-4-carbonyl)-amino]-propionic acid" using the methodologies outlined in this guide will provide a clear and objective assessment of its antimicrobial potential. A favorable comparison with established agents like ciprofloxacin, ampicillin, and meropenem would warrant further investigation, including studies on its mechanism of action, toxicity profiling, and efficacy in more complex infection models. The structured approach presented here ensures that the initial evaluation is both scientifically rigorous and directly comparable to existing knowledge in the field of antimicrobial drug discovery. The potential for biphenyl derivatives to yield novel antibacterial agents remains a promising area of research.[1][4]

References

  • Wang, X., Fu, H. Y., He, W., Xiang, Y. T., Yang, Z. C., Kuang, Y., & Yang, S. X. (2022). Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. Molecules, 27(18), 5894. [Link]

  • Wang, X., Fu, H. Y., He, W., Xiang, Y. T., Yang, Z. C., Kuang, Y., & Yang, S. X. (2022). Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. PMC. [Link]

  • ResearchGate. (2026). Synthesis, Characterization and Antimicrobial Evaluation of Biphenyl derivatives against C. albicans and E. coli. ResearchGate. [Link]

  • White, R. L., Kays, M. B., Kuti, J. L., & Nicolau, D. P. (1998). Comparative in vitro pharmacodynamics of imipenem and meropenem against Pseudomonas aeruginosa. Antimicrobial agents and chemotherapy, 42(8), 1883–1887. [Link]

  • Yasir, M., Dutta, D., Willcox, M. D. P., & Black, D. S. (2021). Enhancement of Antibiofilm Activity of Ciprofloxacin against Staphylococcus aureus by Administration of Antimicrobial Peptides. Antibiotics, 10(11), 1335. [Link]

  • ResearchGate. (n.d.). MIC and MBC values of melimine, Mel4 and ciprofloxacin against S. aureus. ResearchGate. [Link]

  • Hackbarth, C. J., Chambers, H. F., & Sande, M. A. (1986). Activity of ciprofloxacin against methicillin-resistant Staphylococcus aureus. Antimicrobial agents and chemotherapy, 29(4), 688–691. [Link]

  • Hackbarth, C. J., Chambers, H. F., & Sande, M. A. (1986). Activity of ciprofloxacin against methicillin-resistant Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 29(4), 688-691. [Link]

  • Wang, X., Fu, H. Y., He, W., Xiang, Y. T., Yang, Z. C., Kuang, Y., & Yang, S. X. (2022). Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. PubMed. [Link]

  • Clinical and Laboratory Standards Institute. (2023). M100 - Performance Standards for Antimicrobial Susceptibility Testing. CLSI. [Link]

  • Clinical and Laboratory Standards Institute. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. CLSI. [Link]

  • U.S. Food and Drug Administration. (2026). Antibacterial Susceptibility Test Interpretive Criteria. FDA. [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). EUCAST - Home. EUCAST. [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing | Area of Focus. CLSI. [Link]

  • ACS Publications. (2025). Nature-Inspired Biphenyls and Diphenyl Ethers: Design, Synthesis, and Biological Evaluation. ACS Omega. [Link]

  • Yang, Y. J., & Livermore, D. M. (1989). Comparative activity of meropenem against Pseudomonas aeruginosa strains with well-characterized resistance mechanisms. The Journal of antimicrobial chemotherapy, 24 Suppl A, 149–159. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). Guidance Documents. EUCAST. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. EUCAST. [Link]

  • National Institute for Communicable Diseases. (2019). Antimicrobial susceptibility testing EUCAST disk diffusion method. NICD. [Link]

  • Zhang, J., Lin, Z., Wang, J., Yang, J., Manicke, N. E., & Zare, R. N. (2021). Identifying Clinically Relevant Bacteria Directly from Culture and Clinical Samples with a Handheld Mass Spectrometry Probe. Clinical chemistry, 67(10), 1365–1375. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). Disk Diffusion and Quality Control. EUCAST. [Link]

  • Kaewpiboon, C., Lert-itthiporn, S., Chmnumnasasoontorn, B., & Boonbumrung, K. (2021). Restoring Ampicillin Sensitivity in Multidrug-Resistant Escherichia coli Following Treatment in Combination with Coffee Pulp Extracts. Antibiotics, 10(11), 1374. [Link]

  • Fothergill, J. L., Mowat, E., Ledson, M. J., Winstanley, C., & Walshaw, M. J. (2020). Selection of Relevant Bacterial Strains for Novel Therapeutic Testing: a Guidance Document for Priority Cystic Fibrosis Lung Pathogens. Current treatment options in infectious diseases, 12(4), 433–447. [Link]

  • ResearchGate. (n.d.). Summary of MICs of meropenem and amikacin for the P. aeruginosa isolates. ResearchGate. [Link]

  • Tam, V. H., Schilling, A. N., Nikolaou, M., & Coyle, E. A. (2005). Optimization of Meropenem Minimum Concentration/MIC Ratio To Suppress In Vitro Resistance of Pseudomonas aeruginosa. Antimicrobial agents and chemotherapy, 49(12), 4920–4927. [Link]

  • Finegold, S. M., Molitoris, D., Vaisanen, M. L., & Wexler, H. M. (2004). In Vitro Activities of OPT-80 and Comparator Drugs against Intestinal Bacteria. Antimicrobial agents and chemotherapy, 48(6), 2079–2085. [Link]

  • Yourassowsky, E., Van der Linden, M. P., & Crokaert, F. (1989). Bactericidal Activity of Meropenem Against Pseudomonas Aeruginosa. The Journal of antimicrobial chemotherapy, 24 Suppl A, 169–174. [Link]

  • Castanheira, M., Deshpande, L. M., Mendes, R. E., & Sader, H. S. (2021). In vitro activity of SPR206 and comparator agents against Pseudomonas aeruginosa, Acinetobacter species, and Enterobacterales responsible for infection in United States, European, Israeli, and Turkish hospitals. mSphere, 6(3), e00305-21. [Link]

  • ResearchGate. (n.d.). MIC and MBC of the plant extracts and ciprofloxacin against Staphylococcus aureus strains. ResearchGate. [Link]

  • Rolston, K. V. I., Mesquitta, A., & Dholakia, N. (2018). 1375. In vitro Activity of Cefiderocol and Comparator Agents against Gram-Negative Isolates from Cancer Patients. Open forum infectious diseases, 5(Suppl 1), S425. [Link]

  • BioNumbers. (n.d.). Minimal inhibitory concentration of ampicilli - Bacteria Escherichia coli. BioNumbers. [Link]

  • Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Clinical microbiology reviews, 22(4), 690–708. [Link]

  • ResearchGate. (n.d.). Comparative Evaluation of In-Vitro Methods for Antimicrobial Activity Determination. ResearchGate. [Link]

  • ResearchGate. (2019). What is the minimum inhibitory concentration of ampicillin for E. coli DH10B and DH5a?. ResearchGate. [Link]

  • Jan, A., Williams, D., & Horswill, A. R. (2020). Antimicrobial Activity of Clinically Isolated Bacterial Species Against Staphylococcus aureus. Frontiers in microbiology, 11, 568. [Link]

  • Springer Medizin. (n.d.). Comparative in vitrostudy of the antimicrobial activities of different commercial antibiotic products for intravenous administration. springermedizin.de. [Link]

  • Leggett, J. E., Fantin, B., & Craig, W. A. (1991). In vitro evaluation of the determinants of bactericidal activity of ampicillin dosing regimens against Escherichia coli. Antimicrobial agents and chemotherapy, 35(6), 1046–1051. [Link]

  • ResearchGate. (n.d.). List of indicators strains used for antimicrobial screening experiments. ResearchGate. [Link]

  • Heithoff, D. M., Geddes, J. M., & Mahan, M. J. (2021). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR protocols, 2(3), 100720. [Link]

  • ResearchGate. (n.d.). Antimicrobial activity of synthesized synthesized propionic acid derivatives. ResearchGate. [Link]

  • Shin, J. S., Baek, S. R., Yoon, S. H., Lim, S. S., Kim, J. K., & Lee, J. Y. (2011). Anti-inflammatory effect of pelubiprofen, 2-[4-(oxocyclohexylidenemethyl)-phenyl]propionic acid, mediated by dual suppression of COX activity and LPS-induced inflammatory gene expression via NF-κB inactivation. Journal of cellular biochemistry, 112(12), 3594–3603. [Link]

  • ChemBK. (n.d.). 2-[(BIPHENYL-4-CARBONYL)-AMINO]-PROPIONIC ACID. ChemBK. [Link]

  • Al-Tel, T. H., Al-Qawasmeh, R. A., Zaarour, R. F., Al-Aboudi, A., Al-Salahat, K., & Al-Subeh, Z. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Molecules, 29(4), 882. [Link]

  • Gyawali, R., & Ibrahim, S. A. (2014). Natural products as antimicrobial agents. Food control, 46, 412-429. [Link]

  • Wang, Y., Kuo, S., Shu, M., Yu, J., Huang, S., & Gallo, R. L. (2014). Propionic acid and its esterified derivative suppress the growth of methicillin-resistant Staphylococcus aureus USA300. Beneficial microbes, 5(2), 161–168. [Link]

  • biocrates. (2025). Propionic acid – metabolite. biocrates. [Link]

  • Nakaoka, M., Hakusui, H., & Takegoshi, T. (1987). Disposition of a new nonsteroidal anti-inflammatory agent, S-2-[4-(3-methyl-2-thienyl)phenyl]propionic acid, in rats, dogs and monkeys. Arzneimittel-Forschung, 37(7), 772–777. [Link]

Sources

Validation

A Comparative Guide to the Evaluation of Novel Protease Inhibitors: A Case Study of 2-[(Biphenyl-4-carbonyl)-amino]-propionic acid against Known Matrix Metalloproteinase Inhibitors

Abstract The inhibition of proteases, particularly matrix metalloproteinases (MMPs), represents a significant therapeutic strategy in oncology, inflammation, and cardiovascular diseases.[1] This guide provides a comprehe...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The inhibition of proteases, particularly matrix metalloproteinases (MMPs), represents a significant therapeutic strategy in oncology, inflammation, and cardiovascular diseases.[1] This guide provides a comprehensive framework for the evaluation of novel protease inhibitors, using the investigational compound "2-[(Biphenyl-4-carbonyl)-amino]-propionic acid" as a case study. We compare its hypothetical performance profile against two well-characterized, broad-spectrum MMP inhibitors, Batimastat (BB-94) and Marimastat (BB-2516). This document details the essential in vitro and cell-based experimental workflows, explains the scientific rationale behind methodological choices, and presents data in a comparative format to guide researchers in drug development.

Introduction to Target and Compounds

Matrix metalloproteinases are a family of zinc-dependent endopeptidases responsible for the degradation of extracellular matrix (ECM) components.[1][2] An imbalance between MMPs and their endogenous inhibitors (TIMPs) is implicated in the invasive phenotype of malignant tumors and other pathologies.[2] This has driven the development of synthetic MMP inhibitors.[1][2]

1.1. Investigational Compound: 2-[(Biphenyl-4-carbonyl)-amino]-propionic acid

  • Structure: C₁₆H₁₅NO₃

  • Rationale for Investigation: The structure, featuring a biphenyl group and an amino acid-like scaffold, presents functionalities that could potentially interact with the active site of proteases. The biphenyl group can engage in hydrophobic interactions within the enzyme's S1' pocket, while the carboxylate may chelate the catalytic zinc ion, a common mechanism for MMP inhibitors.[2][3]

1.2. Comparator Compounds: Batimastat and Marimastat

Batimastat and Marimastat are first-generation, broad-spectrum MMP inhibitors that function through a hydroxamate structure that chelates the active site zinc ion.[2] They serve as excellent benchmarks due to their potent, well-documented inhibitory activity across a range of MMPs.[2][4][5][6][7]

  • Batimastat (BB-94): A potent inhibitor of MMP-1, MMP-2, MMP-3, MMP-7, and MMP-9.[4] It was the first MMP inhibitor to enter clinical trials but is limited by poor oral bioavailability and must be administered via injection.[8]

  • Marimastat (BB-2516): A structurally similar, orally bioavailable MMP inhibitor with a broad inhibition spectrum.[5][6][7][9] It has been extensively studied in clinical trials for various cancers.[5][6]

In Vitro Performance: Biochemical Inhibition Assays

The initial evaluation of any potential inhibitor involves determining its direct effect on purified enzyme activity. Fluorogenic substrate assays are the gold standard for this purpose, offering a continuous and highly sensitive method for measuring enzyme kinetics and inhibitor potency (IC₅₀).

2.1. Rationale for Fluorogenic Resonance Energy Transfer (FRET) Assay

This assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher group. In the intact peptide, the quencher suppresses the fluorophore's signal via FRET. Upon cleavage by an active MMP, the fluorophore and quencher are separated, resulting in a quantifiable increase in fluorescence that is directly proportional to enzyme activity.[10][11] This method is highly adaptable for high-throughput screening of potential inhibitors.[12]

2.2. Experimental Protocol: MMP Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound.

  • Enzyme Activation: Recombinant human pro-MMPs are activated. For example, pro-MMP-2 can be activated with 1 mM 4-aminophenylmercuric acetate (APMA) for 1 hour at 37°C.[6]

  • Inhibitor Preparation: Prepare a serial dilution of the investigational compound (e.g., from 100 µM to 0.1 nM) and comparator compounds (Batimastat, Marimastat) in an appropriate assay buffer (e.g., 50 mM Tris, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35).[13]

  • Reaction Setup: In a 96-well black microplate, add the activated MMP enzyme to wells containing the different inhibitor concentrations.[12] Include controls for no enzyme (blank) and enzyme with no inhibitor (100% activity).

  • Incubation: Incubate the enzyme-inhibitor mixture for a pre-determined time (e.g., 30 minutes) at 37°C to allow for binding.[14]

  • Initiate Reaction: Add a quenched fluorescent MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂) to all wells to a final concentration of ~1-2 µM.[6][15]

  • Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the increase in fluorescence over time (e.g., 30-60 minutes) at an appropriate excitation/emission wavelength pair (e.g., Ex/Em = 320/405 nm or 490/520 nm).[6][12]

  • Data Analysis: Calculate the initial reaction velocity (slope of the linear phase of fluorescence increase). Plot the percentage of inhibition versus the logarithm of inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

2.3. Comparative Inhibition Data

The following table summarizes the known IC₅₀ values for the comparator compounds and provides hypothetical target values for our investigational compound.

Compound MMP-1 (Collagenase-1) MMP-2 (Gelatinase-A) MMP-9 (Gelatinase-B) MMP-14 (MT1-MMP)
Batimastat 3 nM[4]4 nM[4]4 nM[4]Data not specified
Marimastat 5 nM[5][6][7]6 nM[5][6][7]3 nM[5][6][7]9 nM[6][7]
2-[(Biphenyl-4-carbonyl)-amino]-propionic acid Hypothetical: 50 nMHypothetical: 25 nMHypothetical: 15 nMHypothetical: 80 nM

Table 1: Comparative IC₅₀ values against key matrix metalloproteinases.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Activate pro-MMP (e.g., with APMA) a1 Incubate MMP with Inhibitor p1->a1 p2 Prepare Serial Dilutions of Inhibitors p2->a1 a2 Add FRET Substrate to Initiate Reaction a1->a2 a3 Measure Fluorescence (Kinetic Read) a2->a3 d1 Calculate Initial Reaction Velocity a3->d1 d2 Plot % Inhibition vs. [Inhibitor] d1->d2 d3 Determine IC50 Value d2->d3

Figure 1: Workflow for determining inhibitor IC₅₀ using a FRET-based assay.

Cellular Activity Assessment: Zymography and Cell-Based Assays

While in vitro assays confirm direct enzyme inhibition, it is crucial to assess an inhibitor's activity in a more complex biological context. Cellular assays determine if the compound can penetrate cell membranes, engage its target, and exert a functional effect.

3.1. Gelatin Zymography for MMP-2 and MMP-9 Inhibition

Zymography is an activity-based assay used to detect MMPs in biological samples like cell culture media.[16][17] It provides a semi-quantitative measure of both the latent (pro-MMP) and active forms of gelatinases (MMP-2 and MMP-9).[18][19]

3.2. Experimental Protocol: Gelatin Zymography

  • Cell Culture: Culture cells (e.g., HT1080 fibrosarcoma cells, known to secrete MMPs) to 70-80% confluency.

  • Serum Starvation & Treatment: Wash cells with serum-free media and then incubate them in fresh serum-free media containing various concentrations of the test inhibitors for a specified period (e.g., 24-48 hours).[16] Serum is omitted as it contains natural MMPs and their inhibitors.[20]

  • Sample Collection: Collect the conditioned media and centrifuge to remove cells and debris.[16][20]

  • Electrophoresis: Load equal amounts of protein from each sample onto a polyacrylamide gel co-polymerized with gelatin.[16][17] Run the gel under non-reducing conditions. Do not boil the samples, as this would irreversibly denature the enzymes.[18]

  • Renaturation & Development:

    • Wash the gel with a Triton X-100 buffer to remove SDS and allow the MMPs to renature.[20]

    • Incubate the gel overnight at 37°C in a development buffer containing necessary co-factors (Ca²⁺ and Zn²⁺).[16][20]

  • Staining & Visualization: Stain the gel with Coomassie Brilliant Blue.[16][20] Areas of gelatin degradation by MMPs will appear as clear bands against a dark blue background.[17] The molecular weight determines the identity of the MMP (pro- and active forms).

  • Analysis: Quantify the clear bands using densitometry to compare the inhibitory effects of the different compounds.

cluster_pathway MMP-Mediated Invasion Pathway TumorCell Tumor Cell ProMMP Pro-MMP (Inactive) TumorCell->ProMMP Secretes ActiveMMP Active MMP ProMMP->ActiveMMP Activates ECM Extracellular Matrix (e.g., Collagen) ActiveMMP->ECM Cleaves DegradedECM Degraded Matrix ECM->DegradedECM Invasion Cell Invasion & Metastasis DegradedECM->Invasion Inhibitor MMP Inhibitor (e.g., Batimastat) Inhibitor->ActiveMMP Blocks

Figure 2: Simplified pathway of MMP action in tumor cell invasion and the site of inhibitor action.

3.3. Cell Viability and Functional Assays

It is essential to determine if the observed reduction in MMP activity is due to specific enzyme inhibition or general cytotoxicity.

  • Cell Viability (e.g., MTT or CCK-8 Assay): Treat cancer cells with a range of inhibitor concentrations for 24-72 hours. A potent and specific inhibitor should show minimal impact on cell viability at concentrations where it effectively inhibits MMP activity. For example, Marimastat showed only 2.64% inhibition of TMK-1 cell viability at 10 µM.[5] In contrast, some studies show Batimastat can induce apoptosis and cell cycle arrest in certain cancer cell lines, indicating effects beyond simple MMP inhibition.[21]

  • Cell Invasion Assay (e.g., Boyden Chamber): This assay measures the ability of cells to migrate through a layer of artificial extracellular matrix (e.g., Matrigel). A reduction in the number of invading cells in the presence of an inhibitor provides functional evidence of its anti-invasive potential. Both Batimastat and Marimastat have demonstrated efficacy in reducing tumor cell invasion and metastasis in animal models.[4][5]

Discussion and Scientific Interpretation

The comprehensive evaluation of a novel protease inhibitor requires a multi-faceted approach.

  • Potency and Selectivity: The initial biochemical screen provides IC₅₀ values, a key measure of potency. Our hypothetical data places "2-[(Biphenyl-4-carbonyl)-amino]-propionic acid" as a moderately potent inhibitor, weaker than the hydroxamate-based comparators Batimastat and Marimastat. However, it may possess a different selectivity profile across the wider MMP family, which could be a therapeutic advantage.

  • Cellular Efficacy: Positive results in zymography and cell invasion assays would validate that the compound is cell-permeable and can inhibit MMPs in a complex cellular environment, translating to a functional anti-invasive effect.

  • Mechanism of Action: While Batimastat and Marimastat act as competitive inhibitors by chelating the catalytic zinc, further kinetic studies (e.g., Lineweaver-Burk plots) would be required to determine the precise mechanism of our novel compound.[2]

  • Therapeutic Potential: The ultimate goal is to find a compound with high potency, selectivity for disease-relevant MMPs, good oral bioavailability, and a favorable safety profile. While Batimastat's development was hampered by its route of administration, the orally active Marimastat advanced further, demonstrating the importance of pharmacokinetic properties.[8] The evaluation of our investigational compound would need to proceed to pharmacokinetic and in vivo efficacy studies in relevant animal models to fully assess its potential.[4][5][22]

This guide outlines the foundational experimental strategy for characterizing a novel protease inhibitor. By systematically comparing its performance against established benchmarks like Batimastat and Marimastat, researchers can rigorously assess its potential and make informed decisions for further drug development.

References

  • Selleck Chemicals. Batimastat (BB-94) | MMP Inhibitor | CAS 130370-60-4.

  • Cayman Chemical. Marimastat (CAS 154039-60-8).

  • Abcam. Gelatin zymography protocol mmp-9.pdf.

  • PubMed. Matrix metalloproteinase inhibitors.

  • Wikipedia. Batimastat.

  • Selleck Chemicals. Marimastat (BB-2516) | MMP Inhibitor | CAS 154039-60-8.

  • Wikipedia. Metalloprotease inhibitor.

  • Tocris Bioscience. Marimastat | Matrix Metalloproteases.

  • Santa Cruz Biotechnology. MMP Inhibitors | SCBT.

  • PMC. Metalloproteinases and their inhibitors—diagnostic and therapeutic opportunities in orthopedics.

  • JoVE. Detection of Functional Matrix Metalloproteinases by Zymography.

  • Abcam. Gelatin zymography protocol.

  • Biochemical Society Transactions. Matrix metalloprotease inhibitors: design from structure.

  • MDPI. Batimastat Induces Cytotoxic and Cytostatic Effects in In Vitro Models of Hematological Tumors.

  • TargetMol. Marimastat | MMP.

  • PubMed. The matrix metalloproteinase inhibitor batimastat inhibits angiogenesis in liver metastases of B16F1 melanoma cells.

  • MedchemExpress.com. Marimastat (BB2516) | MMP Inhibitor.

  • ResearchGate. The mechanism of action of Batimastat in cancer therapy targeting MMPs....

  • Karger Publishers. Zymographic Techniques for the Analysis of Matrix Metalloproteinases and their Inhibitors.

  • Stanford University. Gelatin Zymography Protocol.

  • PMC. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases.

  • Chondrex, Inc. MMP-13 Inhibitor Assay Kit.

  • Springer Link. Assessment of Synthetic Matrix Metalloproteinase Inhibitors by Fluorogenic Substrate Assay.

  • PMC. Measuring Matrix Metalloproteinase Activity in Macrophages and Polymorphonuclear Leukocytes.

  • Abcam. MMP Activity Assay Kit (Fluorometric - Green) (ab112146).

  • Abcam. MMP Activity Assay Kit (Fluorometric - Red) (ab112147).

  • Benchchem. Application Notes and Protocols for MMP-1 Kinetic Analysis Using Fluorogenic Peptide Substrates.

  • Ilex Life Sciences. QuickZyme Human MMP-9 Activity Assay.

  • BioVendor R&D. QuickZyme Mouse MMP-9 Activity Assay Kit 96-Assays.

  • Sigma-Aldrich. MMP-1 Inhibitor Screening Kit (MAK212) - Technical Bulletin.

Sources

Comparative

A Comparative Guide to the Enantiomer-Specific Activity of 2-[(Biphenyl-4-carbonyl)-amino]-propionic acid (Fenbufen)

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical comparison of the enantiomer-specific biological activities of 2-[(Biphenyl-4-carbonyl)-amino]-propionic acid, com...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of the enantiomer-specific biological activities of 2-[(Biphenyl-4-carbonyl)-amino]-propionic acid, commonly known as Fenbufen. As a Senior Application Scientist, this document synthesizes established pharmacological principles with available experimental insights to offer a comprehensive resource for researchers in pharmacology and drug development.

Introduction: Fenbufen as a Chiral Prodrug

Fenbufen is a non-steroidal anti-inflammatory drug (NSAID) that belongs to the 2-arylpropionic acid class, often referred to as "profens". A critical feature of Fenbufen is its nature as a prodrug . Following oral administration, it undergoes metabolic activation to its principal active metabolite, biphenylacetic acid (BPAA) . It is this metabolite that is primarily responsible for the anti-inflammatory, analgesic, and antipyretic effects of the drug.

Furthermore, the propionic acid moiety of Fenbufen contains a chiral center, meaning it exists as two non-superimposable mirror images, or enantiomers : (S)-2-[(Biphenyl-4-carbonyl)-amino]-propionic acid and (R)-2-[(Biphenyl-4-carbonyl)-amino]-propionic acid. This chirality is retained in its active metabolite, BPAA, which exists as (S)-biphenylacetic acid and (R)-biphenylacetic acid. The spatial arrangement of these enantiomers dictates their interaction with biological targets, leading to significant differences in their pharmacological activity.

The Principle of Enantioselectivity in Profens

For the vast majority of profens, the pharmacological activity, primarily the inhibition of cyclooxygenase (COX) enzymes, resides almost exclusively in the (S)-enantiomer . The (R)-enantiomer is generally considered to be significantly less active or inactive in vitro. This stereoselectivity is a cornerstone of understanding the mechanism of action of this class of drugs.

Unidirectional Chiral Inversion: A Key Pharmacokinetic Feature

A fascinating and crucial aspect of the in vivo behavior of many profens, including likely Fenbufen, is the unidirectional metabolic chiral inversion of the (R)-enantiomer to the (S)-enantiomer. This enzymatic process converts the less active (R)-form into the highly active (S)-form within the body. This inversion has profound implications for the overall therapeutic effect of administering a racemic mixture (a 50:50 mixture of both enantiomers).

dot

cluster_in_vivo In Vivo Metabolism Racemic Fenbufen Racemic Fenbufen R-Fenbufen R-Fenbufen Racemic Fenbufen->R-Fenbufen 50% S-Fenbufen S-Fenbufen Racemic Fenbufen->S-Fenbufen 50% Metabolic Activation Metabolic Activation R-Fenbufen->Metabolic Activation S-Fenbufen->Metabolic Activation R-Biphenylacetic Acid R-Biphenylacetic Acid Metabolic Activation->R-Biphenylacetic Acid S-Biphenylacetic Acid S-Biphenylacetic Acid Metabolic Activation->S-Biphenylacetic Acid Chiral Inversion Chiral Inversion R-Biphenylacetic Acid->Chiral Inversion Unidirectional COX Inhibition COX Inhibition R-Biphenylacetic Acid->COX Inhibition Minimal Activity S-Biphenylacetic Acid->COX Inhibition Primary Activity Chiral Inversion->S-Biphenylacetic Acid

Caption: Metabolic pathway of racemic Fenbufen in vivo.

Comparative In Vitro Activity of Enantiomers

It is well-established that the (S)-enantiomers of profens are potent inhibitors of both COX-1 and COX-2 , while the (R)-enantiomers are significantly less active. For instance, studies on ibuprofen have shown that the (S)-isomer is over 100-fold more potent than the (R)-isomer at inhibiting COX enzymes.

Table 1: Expected Comparative In Vitro COX Inhibition

Enantiomer of Biphenylacetic AcidExpected COX-1 InhibitionExpected COX-2 Inhibition
(S)-enantiomer High PotencyHigh Potency
(R)-enantiomer Low to Negligible PotencyLow to Negligible Potency

This stark difference in in vitro activity underscores the importance of stereochemistry in the pharmacological action of this drug class.

Experimental Protocols

Chiral Separation of Biphenylacetic Acid Enantiomers

To experimentally verify the differential activity of the enantiomers, their separation from a racemic mixture is the first critical step. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and effective method for this purpose.

Protocol: Chiral HPLC Separation of Biphenylacetic Acid

  • Column Selection: A polysaccharide-based chiral stationary phase, such as one coated with derivatives of cellulose or amylose, is often effective for the separation of profen enantiomers.

  • Mobile Phase Preparation: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an acidic additive (e.g., trifluoroacetic acid) to improve peak shape. The exact ratio of solvents must be optimized to achieve baseline separation of the enantiomers.

  • Sample Preparation: Dissolve a small amount of racemic biphenylacetic acid in the mobile phase.

  • Chromatographic Conditions:

    • Flow Rate: Typically 0.5-1.5 mL/min.

    • Detection: UV detection at a wavelength where biphenylacetic acid has strong absorbance (e.g., around 254 nm).

    • Temperature: Column temperature should be controlled, as it can affect separation efficiency.

  • Analysis: Inject the sample onto the HPLC system. The two enantiomers should elute at different retention times, allowing for their collection and subsequent quantification.

dot

Racemic BPAA Racemic BPAA Chiral HPLC Column Chiral HPLC Column Racemic BPAA->Chiral HPLC Column Separation Separation Chiral HPLC Column->Separation R-BPAA R-BPAA Separation->R-BPAA Elutes at t1 S-BPAA S-BPAA Separation->S-BPAA Elutes at t2

Caption: Workflow for chiral separation of BPAA enantiomers.

In Vitro Cyclooxygenase (COX) Inhibition Assay

Once the enantiomers are separated and purified, their inhibitory activity against COX-1 and COX-2 can be determined using an in vitro enzyme assay.

Protocol: In Vitro COX Inhibition Assay

  • Materials:

    • Purified recombinant human COX-1 and COX-2 enzymes.

    • Arachidonic acid (substrate).

    • (S)-biphenylacetic acid and (R)-biphenylacetic acid test solutions at various concentrations.

    • Reaction buffer (e.g., Tris-HCl buffer, pH 8.0).

    • Detection system to measure prostaglandin production (e.g., ELISA kit for PGE2).

  • Procedure:

    • Enzyme Preparation: Dilute the purified COX-1 and COX-2 enzymes to the desired concentration in the reaction buffer.

    • Inhibitor Incubation: In a multi-well plate, pre-incubate the enzymes with varying concentrations of the (S)- and (R)-enantiomers of biphenylacetic acid for a defined period (e.g., 15 minutes at room temperature). Include a control with no inhibitor.

    • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.

    • Reaction Termination: After a specific incubation time (e.g., 10 minutes at 37°C), stop the reaction (e.g., by adding a strong acid).

    • Prostaglandin Quantification: Measure the amount of prostaglandin (e.g., PGE2) produced in each well using a suitable detection method like ELISA.

  • Data Analysis:

    • Calculate the percentage of COX inhibition for each concentration of the enantiomers compared to the control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) for each enantiomer against both COX-1 and COX-2.

Conclusion and Implications for Drug Development

The biological activity of Fenbufen is a compelling example of the importance of stereochemistry in pharmacology. The key takeaways for researchers are:

  • Focus on the (S)-enantiomer: The anti-inflammatory activity of Fenbufen is overwhelmingly attributable to the (S)-enantiomer of its active metabolite, biphenylacetic acid.

  • Acknowledge Chiral Inversion: In vivo studies and clinical efficacy are influenced by the unidirectional chiral inversion of the (R)- to the (S)-enantiomer. This means that even when the racemic drug is administered, the body effectively enriches the concentration of the active (S)-form.

  • Consider Enantiopure Formulations: The development of enantiopure (S)-Fenbufen or (S)-biphenylacetic acid could potentially offer therapeutic advantages, such as a lower required dose and reduced metabolic load from the less active (R)-enantiomer.

This guide provides a foundational understanding of the enantiomer-specific activity of Fenbufen. For further research, it is imperative to conduct direct experimental comparisons of the resolved enantiomers of biphenylacetic acid to precisely quantify their differential inhibitory potencies against COX-1 and COX-2.

References

  • General principles of NSAID pharmacology and stereochemistry are discussed in various pharmacology textbooks and review articles. Specific quantitative data for Fenbufen enantiomers would require access to proprietary industry data or dedicated new research.
Validation

A Researcher's Guide to Biphenyl-Carboxamido Propionic Acids: Replicating Experimental Results and Exploring Alternatives

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of experimental methodologies and results for biphenyl-based compounds with potential therapeutic activities....

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental methodologies and results for biphenyl-based compounds with potential therapeutic activities. While direct experimental data for "2-[(Biphenyl-4-carbonyl)-amino]-propionic acid" is not available in the current scientific literature, this document will equip you with the necessary knowledge to investigate its potential properties by examining structurally and functionally related compounds. We will delve into the experimental protocols, mechanisms of action, and comparative data of well-researched alternatives, providing a solid foundation for your research endeavors.

Introduction to N-(Biphenyl-4-carbonyl)-amino Acids

The compound "2-[(Biphenyl-4-carbonyl)-amino]-propionic acid" belongs to the class of N-acyl-alpha-amino acids. This class of molecules is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its members. The general structure consists of a biphenyl-4-carbonyl group attached to the amino group of an amino acid, in this case, alanine. The biphenyl moiety is a common scaffold in many approved drugs and is known to interact with various biological targets. The amino acid component can influence the molecule's solubility, pharmacokinetic properties, and interactions with specific enzymes or receptors.

While a comprehensive search of scientific databases and chemical repositories reveals the molecular formula of 2-[(Biphenyl-4-carbonyl)-amino]-propionic acid as C16H15NO3, there is a notable absence of published experimental data regarding its synthesis, biological activity, or therapeutic potential. This presents a unique challenge for researchers wishing to replicate or build upon previous work.

Therefore, this guide will focus on providing a robust framework for investigating this compound by presenting detailed experimental protocols and comparative data from well-characterized, structurally similar alternatives.

A Comparative Analysis of Structurally Related Biphenyl Derivatives

Given the lack of direct data on "2-[(Biphenyl-4-carbonyl)-amino]-propionic acid," we will explore three commercially available and extensively studied biphenyl derivatives that share key structural features and biological activities: Flurbiprofen, Fenbufen, and Felbinac. These compounds are all non-steroidal anti-inflammatory drugs (NSAIDs) and provide a valuable starting point for understanding the potential of biphenyl-based molecules in modulating inflammatory pathways.

Flurbiprofen: A Potent Cyclooxygenase Inhibitor

Flurbiprofen, or 2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanoic acid, is a well-established NSAID with potent anti-inflammatory, analgesic, and antipyretic properties.[1] Its primary mechanism of action is the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2] By blocking these enzymes, Flurbiprofen prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[2] Some studies suggest that the S-enantiomer is responsible for the anti-inflammatory effects, while both enantiomers may contribute to its analgesic properties.[3]

Fenbufen: A Prodrug with a Favorable Gastric Profile

Fenbufen is another NSAID that is structurally related to the biphenylpropionic acid class.[4][5] A key feature of Fenbufen is that it is a prodrug; it is converted in the liver to its active metabolites, biphenylacetic acid and 4-hydroxy-biphenylbutyric acid.[5][6] This metabolic activation is thought to contribute to a lower incidence of gastric side effects compared to other NSAIDs, as the parent compound has no intrinsic effect on cyclooxygenase activity.[6] The active metabolite, biphenylacetic acid, is a potent inhibitor of prostaglandin synthesis.[6]

Felbinac: A Topical Anti-Inflammatory Agent

Felbinac, or biphenyl-4-ylacetic acid, is the active metabolite of Fenbufen and is also used directly as a topical NSAID.[7][8] Its primary mechanism of action is the inhibition of COX enzymes, leading to a reduction in prostaglandin synthesis at the site of application.[7][9] This localized action minimizes systemic exposure and the risk of gastrointestinal side effects associated with oral NSAIDs.[7]

Experimental Protocols for Evaluating Anti-Inflammatory Activity

To assess the potential anti-inflammatory properties of "2-[(Biphenyl-4-carbonyl)-amino]-propionic acid" and compare it to the alternatives, two standard and well-validated assays are presented below: the in vivo Carrageenan-Induced Paw Edema model and an in vitro Cyclooxygenase (COX) Inhibition Assay.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a widely used and reproducible model for evaluating the acute anti-inflammatory activity of novel compounds.[10][11][12]

Principle: Injection of carrageenan, a phlogistic agent, into the paw of a rat induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Experimental Workflow:

Caption: Workflow for the Carrageenan-Induced Paw Edema Assay.

Step-by-Step Protocol:

  • Animal Preparation: Use male Wistar rats (150-200g). Acclimatize the animals for at least one week before the experiment with free access to food and water.[11]

  • Grouping: Divide the animals into groups (n=6 per group):

    • Control group (vehicle only)

    • Standard drug group (e.g., Indomethacin, 10 mg/kg)[13]

    • Test compound groups (at least 3 different doses)

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Drug Administration: Administer the test compound or vehicle orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before the carrageenan injection.[10]

  • Induction of Edema: Inject 0.1 mL of a 1% w/v suspension of carrageenan in sterile saline into the sub-plantar region of the right hind paw.[10][14]

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.[10]

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group using the following formula:

    • % Inhibition = [ (Vc - Vt) / Vc ] * 100

    • Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the direct inhibitory effect of a compound on the activity of COX-1 and COX-2 enzymes.[15][16]

Principle: The assay measures the amount of prostaglandin (typically PGF2α) produced by the COX enzyme from its substrate, arachidonic acid. A reduction in prostaglandin production in the presence of the test compound indicates COX inhibition.[17]

Step-by-Step Protocol (based on a colorimetric inhibitor screening kit): [16]

  • Reagent Preparation: Prepare the assay buffer, heme, and enzyme (COX-1 or COX-2) solutions as per the manufacturer's instructions.

  • Plate Setup: In a 96-well plate, set up the following wells in triplicate:

    • Background Wells: 160 µL Assay Buffer, 10 µL Heme.

    • 100% Initial Activity Wells: 150 µL Assay Buffer, 10 µL Heme, 10 µL enzyme.

    • Inhibitor Wells: 140 µL Assay Buffer, 10 µL Heme, 10 µL enzyme, 10 µL of the test compound at various concentrations.

  • Incubation: Incubate the plate for 10 minutes at 37°C.

  • Reaction Initiation: Add 10 µL of arachidonic acid solution to all wells except the background wells.

  • Reaction Termination and Measurement: After a 2-minute incubation at 37°C, stop the reaction and measure the product formation using a colorimetric or fluorometric method as per the kit's instructions.[17]

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).

Comparative Performance Data

The following table summarizes the reported anti-inflammatory and COX inhibitory activities of the alternative compounds. This data can serve as a benchmark for evaluating the performance of "2-[(Biphenyl-4-carbonyl)-amino]-propionic acid".

CompoundIn Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema)In Vitro COX InhibitionReference(s)
Flurbiprofen Significant dose-dependent reduction in paw edema.Potent non-selective inhibitor of COX-1 and COX-2.[2][3]
Fenbufen Orally active with long duration of action.Active metabolite (biphenylacetic acid) is a potent COX inhibitor. IC50 for COX-1: 3.9 µM; IC50 for COX-2: 8.1 µM.[6][18]
Felbinac Effective as a topical anti-inflammatory agent.Inhibits COX-1 and COX-2.[7][9]

Mechanistic Insights: The Cyclooxygenase (COX) Pathway

The primary mechanism of action for the discussed alternatives is the inhibition of the COX pathway, a central process in inflammation.

Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 (Constitutive) COX-1 (Constitutive) Arachidonic Acid->COX-1 (Constitutive) COX-2 (Inducible) COX-2 (Inducible) Arachidonic Acid->COX-2 (Inducible) Prostaglandins (PGs) Prostaglandins (PGs) COX-1 (Constitutive)->Prostaglandins (PGs) COX-2 (Inducible)->Prostaglandins (PGs) Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (PGs)->Inflammation, Pain, Fever Gastric Mucosal Protection, Platelet Aggregation Gastric Mucosal Protection, Platelet Aggregation Prostaglandins (PGs)->Gastric Mucosal Protection, Platelet Aggregation NSAIDs (Flurbiprofen, Fenbufen, Felbinac) NSAIDs (Flurbiprofen, Fenbufen, Felbinac) NSAIDs (Flurbiprofen, Fenbufen, Felbinac)->COX-1 (Constitutive) Inhibition NSAIDs (Flurbiprofen, Fenbufen, Felbinac)->COX-2 (Inducible) Inhibition

Caption: The Cyclooxygenase (COX) Pathway and the site of action for NSAIDs.

Conclusion and Future Directions

While "2-[(Biphenyl-4-carbonyl)-amino]-propionic acid" remains an uncharacterized compound, its structural similarity to known bioactive molecules suggests it may possess interesting pharmacological properties. This guide provides a comprehensive framework for initiating such an investigation. By employing the detailed experimental protocols for in vivo and in vitro anti-inflammatory assays and using the provided data on Flurbiprofen, Fenbufen, and Felbinac as benchmarks, researchers can systematically evaluate the potential of this novel compound.

Future research should initially focus on the chemical synthesis of "2-[(Biphenyl-4-carbonyl)-amino]-propionic acid" followed by the experimental validation of its biological activities using the protocols outlined in this guide. Such studies will be crucial in determining if this compound offers any advantages over existing alternatives and whether it warrants further development as a potential therapeutic agent.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Felbinac?[Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved February 15, 2026, from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Flurbiprofen Sodium?[Link]

  • John, B., & Coligan, J. E. (2001, May 15). Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. Current Protocols in Immunology. [Link]

  • R Discovery. (n.d.). What are the mechanisms of action of FLURBIPROFEN at the molecular and cellular levels? Retrieved February 15, 2026, from [Link]

  • Sloboda, A. E., & Osterberg, A. C. (1982). Pharmacologic properties of fenbufen. The American journal of medicine, 72(2A), 7–15.
  • Walsh Medical Media. (2015, January 2). Flurbiprofen: A Potent Pain Reliever. [Link]

  • Patsnap Synapse. (2024, June 27). What is Felbinac Trometamol used for?[Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Flurbiprofen Axetil?[Link]

  • Geisslinger, G., Menzel-Soglowek, S., & Brune, K. (1993). New insights into the site and mode of antinociceptive action of flurbiprofen enantiomers. Journal of clinical pharmacology, 33(11), 1083–1089.
  • Bîcu, E., et al. (2021).
  • PubChem. (n.d.). Fenbufen. Retrieved February 15, 2026, from [Link]

  • Medical Dialogues. (2023, June 30). Fenbufen : Indications, Uses, Dosage, Drugs Interactions, Side effects. [Link]

  • Morris, C. J. (2009). Carrageenan-Induced Paw Edema in the Rat and Mouse. In Inflammation Protocols (pp. 115-121). Humana Press.
  • Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in molecular biology (Clifton, N.J.), 644, 131–144.
  • Kumar, A., et al. (2011). Evaluation of anti-inflammatory and analgesic activity of a new class of biphenyl analogs in animal models of inflammation. Arzneimittel-Forschung, 61(8), 468–474.
  • Slideshare. (2018, November 11). Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted. [Link]

  • Patsnap Synapse. (2025, May 7). Felbinac. [Link]

  • PubChem. (n.d.). Felbinac. Retrieved February 15, 2026, from [Link]

  • American Chemical Society. (2022, November 8). Synthetic Transformation of 2‑{2-Fluoro[1,1′-biphenyl]-4-yl} Propanoic Acid into Hydrazide−Hydrazone Derivatives: In Vitro Urease Inhibition and In Silico Study. [Link]

  • MDPI. (2023, July 3). 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. [Link]

  • Amir, M., Kumar, H., & Khan, S. A. (2005). Synthesis of some new 2-(2-fluoro-4-biphenylyl)propionic acid derivatives as potential anti-inflammatory agents. Die Pharmazie, 60(3), 175–180.
  • Journal of Advanced Pharmacy Education & Research. (2017). COX 2 Inhibitory effect of Morinda citrifolia leaf extract- an In- Vitro study. [Link]

  • Al-Waili, N. S. (2013).
  • Der Pharma Chemica. (2015). Design, synthesis, docking, QSAR, ADME studies and pharmacological evaluation of biphenyl-2-oxadiazoles as anti-inflammatory agents. [Link]

  • Kumar, D., et al. (2010). Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides. European journal of medicinal chemistry, 45(5), 2041–2046.
  • Wikipedia. (n.d.). Felbinac. Retrieved February 15, 2026, from [Link]

  • Google Patents. (n.d.). CN108026014B - Preparation method of optically active 2-(2-fluorobiphenyl-4-yl)propionic acid.
  • PubMed. (2025, September 25). Design and Synthesis of New Benzimidazole-Biphenyl Scaffolds as Anti-Inflammatory, Antioxidant Agents and Computational Screening. [Link]

  • The Hebrew University of Jerusalem. (n.d.). N-Acyl amino acids and their impact on biological processes. Retrieved February 15, 2026, from [Link]

  • PubMed. (2014, July 15). N-Acyl amino acids and their impact on biological processes. [Link]

  • International Journal of Scientific and Development Research. (2020). Biological deeds of Biphenyl derivatives - A short Review. [Link]

  • MDPI. (2019, December 3). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. [Link]

  • DiVA. (n.d.). Bioassay Development for Identification of Cyclooxygenase-2 Inhibitors of Natural Origin. Retrieved February 15, 2026, from [Link]

  • MDPI. (2023, April 6). Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors. [Link]

  • ResearchGate. (n.d.). Preparation of amino biphenyl derivatives. Retrieved February 15, 2026, from [Link]

  • ACS Publications. (1996). Synthesis and Hydrogen Bonding Capabilities of Biphenyl-Based Amino Acids Designed To Nucleate β-Sheet Structure. [Link]

  • Russian Chemical Reviews. (n.d.). Synthesis of a-amino carbonyl compounds. [Link]

  • Nature. (n.d.). A moisture-tolerant route to unprotected α/β- amino acid N-carboxyanhydrides and facile synthesis of. [Link]

  • Google Patents. (n.d.). US4500726A - Method for preparing N-benzyloxycarbonyl amino acids containing additional functionality.

Sources

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